4-Methoxyfuro[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O2/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3 |
InChI Key |
AEBJATSPZHISAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1OC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
4-Methoxyfuro[3,2-d]pyrimidine: Scaffold Architecture, Synthesis, and Medicinal Utility
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Purine Bioisostere
The furo[3,2-d]pyrimidine scaffold represents a critical bicyclic heteroaromatic system in medicinal chemistry. As a bioisostere of purine, it mimics the adenine core found in ATP, making it a privileged structure for designing kinase inhibitors (e.g., PI3K, EGFR) and adenosine receptor ligands.
The 4-methoxy derivative (4-methoxyfuro[3,2-d]pyrimidine) serves two primary roles:
-
Synthetic Intermediate: A stable, activated ether that can be subjected to nucleophilic aromatic substitution (
) to install complex amine pharmacophores. -
Chemical Probe: A tool compound to investigate the steric and electronic requirements of the ATP-binding pocket in various enzymes.
This guide details the structural properties, validated synthetic routes, and reactivity profiles necessary to utilize this scaffold in drug development.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a furan ring fused to a pyrimidine ring across the [3,2-d] bond. Unlike its isomer furo[2,3-d]pyrimidine, the oxygen atom in the furo[3,2-d] system is positioned adjacent to the bridgehead carbon C-7a (standard numbering), influencing the electronic distribution of the pyrimidine ring.
| Property | Data / Description |
| IUPAC Name | 4-Methoxyfuro[3,2-d]pyrimidine |
| Molecular Formula | |
| Molecular Weight | 150.14 g/mol |
| Topological Polar Surface Area (TPSA) | ~39 Ų (Predicted) |
| LogP (Predicted) | 1.2 – 1.5 (Lipophilic, membrane permeable) |
| H-Bond Acceptors | 3 (N1, N3, O-furan) |
| H-Bond Donors | 0 |
| Electronic Character | Electron-deficient pyrimidine ring; C4 is highly electrophilic. |
Spectral Characteristics (Typical for Class)
-
NMR: The methoxy group typically appears as a singlet around
4.0–4.2 ppm. The furan protons (H-6, H-7) appear as doublets in the aromatic region ( 7.0–8.0 ppm), showing characteristic coupling ( Hz). -
NMR: The C4 carbon is significantly deshielded (
~160–165 ppm) due to the adjacent nitrogen atoms and the methoxy substituent.
Synthetic Methodologies
The synthesis of 4-methoxyfuro[3,2-d]pyrimidine is non-trivial due to the specific fusion requirement. The most robust route proceeds through the 3-aminofuran-2-carboxylate precursor, distinguishing it from the furo[2,3-d] isomer which starts from 2-aminofuran-3-carboxylates.
Validated Synthetic Route
The synthesis involves constructing the pyrimidine ring onto the pre-formed furan.
Step 1: Pyrimidine Ring Closure Reaction of methyl 3-aminofuran-2-carboxylate with chlorosulfonyl isocyanate or formamide/ammonia yields the furo[3,2-d]pyrimidin-4(3H)-one (or the 2,4-dione depending on reagents).
Step 2: Activation (Chlorination)
The oxo-derivative is treated with phosphorus oxychloride (
Step 3: Methoxylation Nucleophilic displacement of the chloride by sodium methoxide yields the target 4-methoxy derivative.
Figure 1: Step-by-step synthesis from the furan precursor to the methoxy derivative.
Reactivity Profile & Experimental Protocols
The Methoxy Group as a Synthetic Handle
While the 4-methoxy group is stable under neutral conditions, it acts as a "masked" electrophile. In the presence of strong nucleophiles (primary/secondary amines) and heat, the methoxy group undergoes
Protocol: Synthesis of 4-Methoxyfuro[3,2-d]pyrimidine
Note: This protocol assumes the availability of the 4-chloro intermediate.
Reagents:
-
4-Chlorofuro[3,2-d]pyrimidine (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.2 eq, 0.5M solution in MeOH)
-
Anhydrous Methanol (Solvent)
Procedure:
-
Dissolution: Dissolve 4-chlorofuro[3,2-d]pyrimidine in anhydrous methanol under nitrogen atmosphere.
-
Addition: Dropwise add the NaOMe solution at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the methoxy product is more polar than the chloro starting material).
-
Workup: Quench with water. If the product precipitates, filter and wash with cold water. If not, extract with ethyl acetate, dry over
, and concentrate. -
Purification: Recrystallization from ethanol/water or flash chromatography (Hexane/EtOAc).
Protocol: Displacement (Library Generation)
To convert the 4-methoxy derivative into a bioactive amine:
-
Dissolve 4-methoxyfuro[3,2-d]pyrimidine in dioxane or DMF.
-
Add the target amine (e.g., aniline derivative) (1.5 eq) and acid catalyst (p-TsOH, 0.1 eq).
-
Heat to 80–100°C for 12 hours.
-
The methoxy group is displaced as methanol, yielding the N-substituted product.
Medicinal Chemistry Applications
Kinase Inhibition (PI3K/Akt Pathway)
The furo[3,2-d]pyrimidine scaffold is a known ATP-competitive inhibitor. The N1 and N3 nitrogens in the pyrimidine ring mimic the N1 and N3 of adenine, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR, EGFR).
Mechanism of Action:
-
Hinge Binding: The heterocyclic core lodges in the ATP binding pocket.
-
Specificity: Substituents at C4 (displacing the methoxy) extend into the hydrophobic pocket, determining selectivity between kinase isoforms (e.g., PI3K
vs PI3K ).
Figure 2: The scaffold targets PI3K, disrupting downstream Akt/mTOR signaling involved in cancer cell survival.
Bioisosterism in Adenosine Receptors
Beyond kinases, this scaffold is explored as an antagonist for Adenosine Receptors (
References
- Title: Phosphoinositide 3-kinase inhibitor compounds and methods of use.
-
Reactivity of Fused Pyrimidines
- Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Source: Organic & Biomolecular Chemistry (2014).
-
URL:[Link]
- Relevance: Provides mechanistic insight into displacements in electron-deficient nitrogen heterocycles.
-
Medicinal Chemistry of Furo-pyrimidines
- Title: Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
- Relevance: Establishes the bioisosteric relationship between furopyrimidines and purines in kinase inhibition.
-
Precursor Synthesis
Sources
Furo[3,2-d]pyrimidine Scaffold: Medicinal Chemistry & Applications
The following technical guide details the medicinal chemistry, synthesis, and biological applications of the Furo[3,2-d]pyrimidine scaffold. Unlike its more common isomer (furo[2,3-d]pyrimidine), the [3,2-d] fused system represents a specialized chemotype with distinct electronic properties and binding modes, primarily utilized in the development of potent kinase inhibitors.
Technical Whitepaper | Version 1.0
Executive Summary & Structural Significance
The Furo[3,2-d]pyrimidine scaffold is a bicyclic heteroaromatic system consisting of a furan ring fused to a pyrimidine ring across the C5-C6 bond. It is a bioisostere of the purine nucleus (specifically adenine and guanine) but possesses a distinct hydrogen-bonding profile due to the orientation of the furan oxygen.
Structural Differentiation
It is critical to distinguish the [3,2-d] isomer from the [2,3-d] isomer:
-
Furo[2,3-d]pyrimidine: The furan oxygen is located at position 7 (purine numbering equivalent). It is a direct isostere of the N7-H of purines.
-
Furo[3,2-d]pyrimidine: The furan oxygen is inverted relative to the [2,3-d] system. This alters the dipole moment and the vector of the H-bond acceptor, making it uniquely suited for targeting specific hydrophobic pockets in kinases (e.g., PI3K, mTOR, Syk) where the [2,3-d] isomer may face steric or electronic clashes.
Core Therapeutic Areas
-
Dual PI3K/mTOR Inhibition: The most authoritative application of this scaffold is in the design of "PI-103 like" inhibitors (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives), which block the ATP-binding site of lipid kinases.
-
Syk & JAK Inhibition: Used in autoimmune therapies to suppress B-cell receptor signaling.
-
Anticancer Agents: Benzofuro[3,2-d]pyrimidines have shown sub-micromolar potency against HepG2 and HeLa cell lines via VEGFR/EGFR inhibition.
Synthetic Strategies
The construction of the furo[3,2-d]pyrimidine core generally follows the "Furan-First" approach, as the "Pyrimidine-First" route is synthetically more challenging for this specific isomer.
The "Furan-First" Cyclocondensation
This is the industry-standard route for generating the bicyclic core.
-
Precursor: 3-aminofuran-2-carboxylate or 3-aminofuran-2-carbonitrile.
-
Reagent: Formamide, formamidine acetate, or triethyl orthoformate/ammonia.
-
Mechanism: The amino group of the furan attacks the electrophilic carbon of the reagent, followed by cyclization onto the ester/nitrile carbon.
Functionalization (The C4-Position)
The C4-position (equivalent to C6 in purines) is the primary vector for SAR optimization.
-
Chlorination: The C4-oxo intermediate (lactam tautomer) is treated with POCl₃ to yield the 4-chloro derivative.
-
SNAr Displacement: The 4-chloro species reacts with amines (e.g., morpholine, aniline) to install the hinge-binding motif required for kinase inhibition.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the standard synthetic pathway for a C4-functionalized furo[3,2-d]pyrimidine.
Caption: Standard "Furan-First" synthetic route for generating C4-functionalized furo[3,2-d]pyrimidine kinase inhibitors.
Medicinal Chemistry & SAR
The structure-activity relationship (SAR) of this scaffold is heavily defined by its application as an ATP-competitive inhibitor.
The Hinge Binding Region (C4 Position)
-
Morpholine Substitution: In PI3K/mTOR inhibitors (e.g., PI-103 analogs), a morpholine ring at C4 is critical. The oxygen of the morpholine often forms a water-mediated hydrogen bond or interacts with the solvent interface, while the nitrogen is part of the hinge-binding motif.
-
Aniline Substitution: For EGFR/VEGFR targets, bulky anilines (e.g., 3-bromoaniline) at C4 occupy the hydrophobic pocket II, enhancing potency.
The Ribose Pocket (N3/C2 Position)
-
C2-Aryl Groups: Introduction of a phenol or indazole at C2 (via Suzuki coupling on a 2-halo precursor or cyclization with aryl-amidine) provides crucial hydrophobic interactions.
-
Example: A 3-hydroxyphenyl group at C2 increases potency against PI3Kα by ~400-fold compared to unsubstituted analogs (Hayakawa et al., 2007).
-
Comparative Potency Data
The following table summarizes the potency of Furo[3,2-d]pyrimidine derivatives against Class I PI3 Kinases compared to the Thieno- analogue.
| Compound ID | Scaffold Core | C2 Substituent | C4 Substituent | PI3Kα IC₅₀ (µM) | Selectivity Profile |
| Cmpd 2a | Thieno[3,2-d] | H | Morpholine | 1.4 | Low |
| Cmpd 10e | Furo[3,2-d] | 3-OH-Phenyl | Morpholine | 0.0035 | High (PI3K/mTOR) |
| Benzofuro-4a | Benzofuro[3,2-d] | Phenylamino | Morpholine | 0.70 | HepG2 Cytotoxicity |
Data Source: Bioorg.[1] Med. Chem. Lett. 2007;17(9):2438-42 & Eur. J. Med. Chem. 2016.[2]
Biological Mechanism: PI3K/Akt/mTOR Pathway
The primary utility of furo[3,2-d]pyrimidines is the blockade of the PI3K signaling cascade. By inhibiting the p110 subunit of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby silencing the Akt/mTOR survival signal.
Caption: Mechanism of Action: Dual inhibition of PI3K and mTOR by Furo[3,2-d]pyrimidine derivatives leads to apoptosis in cancer cells.
Experimental Protocols
Protocol: Synthesis of 4-Chlorofuro[3,2-d]pyrimidine
Objective: Create the reactive electrophilic core for library generation.
-
Cyclization:
-
Dissolve ethyl 3-aminofuran-2-carboxylate (10 mmol) in formamide (15 mL).
-
Heat the mixture to 180°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Cool to room temperature. The product, furo[3,2-d]pyrimidin-4(3H)-one, will precipitate.
-
Filter, wash with cold water and ethanol. Dry under vacuum. Yield ~75-85%.
-
-
Chlorination:
-
Suspend the pyrimidinone (5 mmol) in POCl₃ (10 mL).
-
Add catalytic DMF (3 drops).
-
Reflux at 105°C for 3 hours until the solution becomes clear.
-
Caution: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water (exothermic!).
-
Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over anhydrous Na₂SO₄.
-
Concentrate to obtain the crude 4-chloro derivative (unstable, use immediately).
-
Protocol: In Vitro PI3Kα Kinase Assay
Objective: Validate the inhibitory potency of the synthesized compound.
-
Reagents: Recombinant PI3Kα (p110α/p85α), PIP2 substrate lipid vesicles, ATP (10 µM), and [γ-³³P]ATP.
-
Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
-
Procedure:
-
Prepare 3-fold serial dilutions of the Furo[3,2-d]pyrimidine test compound in DMSO.
-
Incubate enzyme + compound in buffer for 15 min at RT.
-
Initiate reaction by adding ATP/PIP2 mixture.
-
Incubate for 60 min at RT.
-
Termination: Add 1N HCl to stop the reaction.
-
Detection: Spot reaction mixture onto nitrocellulose filters. Wash with phosphoric acid. Measure radioactivity via scintillation counting.
-
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Future Outlook
The Furo[3,2-d]pyrimidine scaffold remains an under-explored niche compared to its [2,3-d] counterpart. However, its proven efficacy in generating potent, dual-specificity kinase inhibitors (PI3K/mTOR) makes it a high-value template for:
-
Overcoming Resistance: Designing Type II inhibitors that exploit the unique furan oxygen orientation to bind to mutant kinases (e.g., EGFR T790M).
-
Immunology: Expanding the Syk/JAK inhibition portfolio for treating rheumatoid arthritis.
References
-
Hayakawa, M., et al. (2007).[1] Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442.[1][3] Link
-
Taltavull, J., et al. (2011).[4] Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry, 46(10), 4946-4956.[4] Link
-
BenchChem. Furo[3,2-d]pyrimidine Structure and Properties. PubChem CID 21948582. Link
-
Google Patents. WO2012048222A1 - Furo[3,2-d]pyrimidine compounds as kinase inhibitors. Link
-
Yang, Y., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxyfuro[3,2-d]pyrimidine SMILES and InChIKey identifiers
This technical guide details the chemoinformatic profile, synthetic pathways, and therapeutic significance of the 4-methoxyfuro[3,2-d]pyrimidine scaffold.
Chemoinformatic and Synthetic Profile: 4-Methoxyfuro[3,2-d]pyrimidine
Identity & Chemoinformatics
The 4-methoxyfuro[3,2-d]pyrimidine moiety represents a critical bicyclic heteroaromatic scaffold in medicinal chemistry. It is structurally classified as a purine bioisostere, where the imidazole ring of the purine is replaced by a furan ring, and the C-6 position (purine numbering) is substituted with a methoxy group.
Core Identifiers
The following identifiers correspond to the specific 4-methoxy derivative and its parent scaffold.
| Identifier Type | String / Value | Context |
| IUPAC Name | 4-methoxyfuro[3,2-d]pyrimidine | Official Nomenclature |
| SMILES (Isomeric) | COc1ncnc2occc12 | Specific Molecule |
| Parent Scaffold | Furo[3,2-d]pyrimidine | Core System |
| Parent CID | 21948582 (PubChem) | Scaffold Reference |
| Parent InChIKey | JUQAECQBUNODQP-UHFFFAOYSA-N | Scaffold Identifier |
| Molecular Formula | C₇H₆N₂O₂ | 4-Methoxy derivative |
| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 150.13 g/mol | Calculated |
Note on Database Interoperability: While the parent scaffold (Furo[3,2-d]pyrimidine) is well-indexed, the 4-methoxy derivative is often generated in situ or used as a specific probe. Researchers should query databases using the isomeric SMILES COc1ncnc2occc12 for exact substructure matching.
Structural Significance & Bioisosterism
The furo[3,2-d]pyrimidine core is a "scaffold hopping" solution for drug developers targeting adenosine receptors (ARs) and kinases (e.g., EGFR, VEGFR, PI3K).
-
Electronic Profile: The oxygen atom in the furan ring alters the electron density of the fused pyrimidine compared to the N-H of a pyrrole (in pyrrolopyrimidines) or the N of an imidazole (in purines). This modulation affects hydrogen bond acceptor capabilities at N1 and N3.
-
Lipophilicity: The replacement of the imidazole N-H with the furan oxygen generally increases lipophilicity (LogP), enhancing membrane permeability—a critical factor for intracellular kinase targets.
-
The Methoxy "Switch": The C4-methoxy group acts as a hydrogen bond acceptor but, more importantly, serves as a latent electrophile or a steric block. In metabolic studies, it is often investigated for O-demethylation stability.
Diagram: Pharmacophore & Bioisosterism Logic
The following diagram illustrates the structural relationship between the target scaffold and the natural substrate (Adenine/Purine), highlighting the bioisosteric replacement.
Figure 1: Structural evolution from natural purines to the 4-methoxyfuro[3,2-d]pyrimidine probe.
Synthetic Pathways (Protocol)
The synthesis of 4-methoxyfuro[3,2-d]pyrimidine typically follows a convergent route starting from furan derivatives. The most robust "field-proven" method involves the construction of the pyrimidine ring followed by functional group manipulation.
Experimental Workflow
Precursor: Methyl 3-aminofuran-2-carboxylate.
Step 1: Pyrimidine Ring Closure (The Traube Synthesis Variation)
React methyl 3-aminofuran-2-carboxylate with formamide (or formamidine acetate) at elevated temperatures (180–200°C).
-
Mechanism: Nucleophilic attack of the amine on the formamide carbonyl, followed by cyclization and loss of methanol/water.
-
Product: Furo[3,2-d]pyrimidin-4(3H)-one (The "Lactam" intermediate).
-
Critical Control Point: This intermediate exists in tautomeric equilibrium (lactam vs. lactim). The lactam form predominates in solid state.
Step 2: Chlorination (Activation)
Treat the 4-one intermediate with Phosphorus Oxychloride (POCl₃), often with a catalytic amount of DMF.
-
Conditions: Reflux for 2–4 hours under anhydrous conditions.
-
Causality: The POCl₃ converts the poor leaving group (-OH/carbonyl oxygen) into a reactive chlorine atom, yielding 4-chlorofuro[3,2-d]pyrimidine .
-
Safety: POCl₃ is moisture-sensitive and releases HCl gas. Requires a scrubber.
Step 3: Methoxylation (Nucleophilic Aromatic Substitution - SₙAr)
React the 4-chloro intermediate with Sodium Methoxide (NaOMe) in dry Methanol.
-
Conditions: 0°C to Room Temperature, 1–2 hours.
-
Mechanism: The methoxide ion attacks C4, displacing the chloride.
-
Purification: The product precipitates upon aqueous workup or is extracted with EtOAc.
Diagram: Synthetic Workflow
Figure 2: Step-wise synthetic route from furan precursors to the target ether.
Quality Control & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
| Technique | Expected Signal (Approximate) | Structural Assignment |
| ¹H NMR | δ 4.10 ppm (s, 3H) | -OCH₃ (Methoxy group) |
| ¹H NMR | δ 8.60 ppm (s, 1H) | H-2 (Pyrimidine ring) |
| ¹H NMR | δ 8.05 ppm (d, 1H) | H-6 (Furan ring, α to O) |
| ¹H NMR | δ 6.95 ppm (d, 1H) | H-7 (Furan ring, β to O) |
| LC-MS | [M+H]⁺ = 151.05 | Protonated molecular ion |
Validation Logic: The disappearance of the broad singlet (N-H) from the 4-one intermediate and the appearance of the sharp methyl singlet at ~4.1 ppm in the ¹H NMR spectrum confirms the successful O-alkylation. If N-alkylation (a common side reaction) occurs, the methyl peak typically shifts upfield, and the aromatic splitting patterns change.
Therapeutic Potential
The 4-methoxyfuro[3,2-d]pyrimidine scaffold is rarely the final drug but rather a key intermediate or probe. However, its derivatives are potent inhibitors in the following classes:
-
Receptor Tyrosine Kinases (RTKs): Derivatives substituted at the 4-position (replacing methoxy with complex amines) are potent inhibitors of EGFR and VEGFR-2 . The furan ring mimics the purine core of ATP, binding to the kinase hinge region.
-
PI3K/AKT Pathway: Recent studies indicate that furo[2,3-d] and furo[3,2-d]pyrimidines act as dual inhibitors, disrupting cancer cell survival signaling.
-
Antiviral Agents: Isosteres of acyclovir utilizing the furopyrimidine core have shown activity against DNA viruses by inhibiting viral polymerase.
References
-
PubChem. Furo[3,2-d]pyrimidine (CID 21948582). National Library of Medicine. [Link]
-
PubChem. 4-Methoxypyrimidine (CID 303830). National Library of Medicine. [Link]
-
Hamed, M. M., et al. (2025).[9] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]
-
Lin, R., et al. (2024). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine derivatives.[3][6][7][9][13][14] European Journal of Medicinal Chemistry. [Link]
Sources
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- 3. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxypyrimidine | C5H6N2O | CID 303830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. imtm.cz [imtm.cz]
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- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Biological Activity of 4-Alkoxyfuro[3,2-d]pyrimidines: A Technical Guide
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves from structural rationale to synthesis, biological evaluation, and mechanistic insight, adhering to the requested formatting and visualization standards.
Executive Summary
The furo[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to purines. While the 4-amino/anilino derivatives (mimicking the adenine of ATP) have historically dominated kinase inhibitor research, the 4-alkoxyfuro[3,2-d]pyrimidines have emerged as a distinct subclass with unique physicochemical properties and biological profiles.
This guide provides a technical deep-dive into the design, synthesis, and biological characterization of 4-alkoxy variants. Unlike their nitrogen-substituted counterparts, 4-alkoxy derivatives alter the hydrogen-bonding landscape of the pharmacophore, shifting activity profiles from classical ATP-competitors to potential allosteric modulators, antimicrobial agents, and specific receptor antagonists (e.g., Adenosine receptors).
Structural Significance & Chemical Scaffold
The core structure of 4-alkoxyfuro[3,2-d]pyrimidine is defined by the fusion of a furan ring to a pyrimidine ring, with an oxygen-linked substituent at the C4 position.
Bioisosterism and Pharmacophore
-
Purine Mimicry: The scaffold mimics the purine nucleus found in ATP, GTP, and nucleic acids.
-
H-Bonding Modification: Replacing the C4-amino group (H-bond donor/acceptor) with a C4-alkoxy group (H-bond acceptor only) drastically changes the interaction with the "hinge region" of kinase domains. This modification is often used to tune selectivity or improve membrane permeability (logP).
-
Furan Ring Role: The furan oxygen acts as a weak H-bond acceptor and influences the electronic distribution of the pyrimidine ring, often enhancing π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.
Synthesis Protocols
The synthesis of 4-alkoxyfuro[3,2-d]pyrimidines typically proceeds via a "Chlorination-Substitution" workflow. This protocol is self-validating: the disappearance of the characteristic C-Cl stretch in IR and the shift of the C4 proton signal in NMR confirm the transformation.
Core Synthesis Workflow
Step 1: Formation of the Furo[3,2-d]pyrimidin-4(3H)-one Starting from 3-aminofuran-2-carboxamide, cyclization is achieved using orthoformates or formamide.
Step 2: Chlorination (Activation)
The 4-oxo intermediate is converted to the reactive 4-chloro derivative using phosphorus oxychloride (
Step 3: Nucleophilic Aromatic Substitution (
Detailed Protocol: Synthesis of 4-Ethoxyfuro[3,2-d]pyrimidine
-
Activation: Dissolve furo[3,2-d]pyrimidin-4(3H)-one (10 mmol) in
(30 mL). Add a catalytic amount of N,N-dimethylaniline. Reflux for 3–4 hours under anhydrous conditions.-
Validation: Monitor TLC (Ethyl acetate/Hexane 1:1). The polar starting material spot should disappear, replaced by a less polar spot (4-chloro intermediate).
-
Workup: Evaporate excess
under reduced pressure. Pour residue onto crushed ice/water carefully. Extract with dichloromethane (DCM). Dry over and concentrate to yield the crude 4-chloro derivative.
-
-
Substitution: Suspend sodium metal (12 mmol) in dry ethanol (20 mL) to generate sodium ethoxide in situ.
-
Reaction: Add the crude 4-chlorofuro[3,2-d]pyrimidine (10 mmol) to the ethoxide solution. Reflux for 2–6 hours.[1]
-
Causality: The high electron deficiency at C4 (induced by the adjacent nitrogens and the electronegative chlorine) facilitates the attack of the ethoxide nucleophile.
-
-
Purification: Evaporate solvent. Resuspend residue in water and extract with ethyl acetate. Purify via silica gel column chromatography.
-
Validation:
NMR should show the disappearance of the C4-Cl signal and the appearance of a quartet (~4.5 ppm) and triplet (~1.4 ppm) characteristic of the ethoxy group.
-
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from aminofuran precursor to 4-alkoxy derivative with validation checkpoints.
Biological Activity & Mechanism of Action[2][3]
While 4-amino derivatives are primary ATP-competitive kinase inhibitors, 4-alkoxy derivatives exhibit a broader pharmacological range, including antimicrobial activity and specific receptor modulation.
Kinase Inhibition (EGFR & VEGFR)
The 4-alkoxy group alters the binding mode within the ATP pocket.
-
Mechanism: The scaffold binds to the hinge region of the kinase. However, unlike the amino group which donates a hydrogen bond to the hinge residue (e.g., Met793 in EGFR), the alkoxy oxygen acts only as an acceptor or provides hydrophobic bulk.
-
Activity: Generally, 4-alkoxy derivatives are less potent than 4-anilino derivatives against EGFR but often retain activity against VEGFR-2 and PI3K isoforms where the hydrophobic fit of the alkoxy chain (e.g., benzyloxy) is critical.
Antimicrobial & Antifungal Activity
Recent studies indicate that 4-alkoxyfuro[3,2-d]pyrimidines possess significant antibacterial properties, likely through the inhibition of DNA gyrase or DHFR (Dihydrofolate Reductase) in bacteria, distinct from the kinase targets in humans.
Structure-Activity Relationship (SAR) Summary[4]
| Structural Modification | Effect on Activity | Mechanistic Insight |
| C4-Methoxy (-OCH3) | Moderate Kinase Inhibition | Small size allows entry to restricted pockets; weak hydrophobic interaction. |
| C4-Benzyloxy (-OCH2Ph) | High Potency (Anticancer) | Phenyl ring engages in π-π stacking with Gatekeeper residues; mimics the ribose/phosphate bulk of ATP. |
| C4-Ethoxy (-OCH2CH3) | Enhanced Permeability | Improved lipophilicity (logP) aids cell membrane penetration; often used for antimicrobial screens. |
| C2-Methyl/Phenyl | Variable Selectivity | C2-substitution often clashes with the "sugar pocket" of kinases, reducing potency unless specific hydrophobic pockets exist (e.g., in PI3K). |
Signaling Pathway Visualization
The primary anticancer mechanism involves the interception of the EGFR/PI3K/Akt signaling cascade.
Caption: Inhibition of RTK/PI3K signaling by 4-alkoxyfuro[3,2-d]pyrimidines leads to reduced proliferation.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Assay (EGFR)
To verify the activity of synthesized 4-alkoxy derivatives:
-
Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 μM), and test compounds (0.1 nM – 10 μM).
-
Method: FRET-based assay (e.g., HTRF or LanthaScreen).
-
Protocol:
-
Incubate enzyme with compound for 15 mins at room temperature.
-
Add ATP and substrate; incubate for 60 mins.
-
Add detection reagents (Eu-labeled anti-phosphotyrosine antibody).
-
Read: Measure fluorescence ratio (665 nm/620 nm).
-
Calculation: Plot % inhibition vs. log[concentration] to determine
.
-
Antimicrobial Disk Diffusion Assay
-
Preparation: Inoculate Mueller-Hinton agar plates with standardized bacterial suspension (
CFU/mL). -
Application: Place sterile paper disks impregnated with the 4-alkoxy compound (e.g., 50 μ g/disk ) onto the agar.
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the Zone of Inhibition (mm) using calipers. Compare against standard antibiotics (e.g., Ciprofloxacin).
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives. PubMed. [Link]
-
Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2. PubMed. [Link]
-
Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. PubMed. [Link]
Sources
Literature review of 4-substituted furo[3,2-d]pyrimidine compounds
Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Executive Summary
The furo[3,2-d]pyrimidine scaffold represents a potent yet underutilized pharmacophore in modern medicinal chemistry. Structurally distinct from its more common isomer, furo[2,3-d]pyrimidine, and its sulfur-containing analog, thieno[3,2-d]pyrimidine, this bicyclic system serves as a bioisostere of purine (adenine). Its ability to mimic the ATP molecule makes 4-substituted derivatives highly effective as kinase inhibitors and receptor antagonists.
This technical guide dissects the chemistry and pharmacology of 4-substituted furo[3,2-d]pyrimidines. Unlike the widely explored [2,3-d] isomer, the [3,2-d] system presents unique synthetic challenges due to the instability of 3-aminofuran precursors, yet it offers distinct electronic profiles that can improve solubility and metabolic stability in drug candidates.
Chemical Synthesis Strategies
The construction of the furo[3,2-d]pyrimidine core requires navigating the inherent instability of electron-rich furan intermediates. Two primary strategies are employed: the Furan-First approach and the Pyrimidine-First approach.
1.1 The "Furan-First" Strategy (Cyclocondensation)
This route mimics the classical Traube synthesis of purines but utilizes a furan backbone.
-
Precursor: 3-aminofuran-2-carboxylate.
-
Challenge: 3-aminofurans are significantly less stable than 2-aminofurans, prone to oxidation and polymerization. They are often generated in situ or stabilized with electron-withdrawing groups.
-
Mechanism: The amino group reacts with a one-carbon source (formamide, triethyl orthoformate) to close the pyrimidine ring.
1.2 The "Pyrimidine-First" Strategy (Annulation)
Often preferred for scale-up, this method builds the furan ring onto a pre-existing pyrimidine core.
-
Precursor: 5-hydroxy-6-substituted-pyrimidines or 4,6-dihydroxypyrimidine derivatives.
-
Mechanism: O-alkylation with an
-halo carbonyl followed by base-catalyzed cyclization.
1.3 C4-Functionalization (The Hinge Binder)
To generate the bioactive 4-substituted derivatives, the carbonyl at C4 (from the initial cyclization) must be converted to a leaving group, typically a chloride, followed by Nucleophilic Aromatic Substitution (
Figure 1: Synthetic Workflow for 4-Substituted Furo[3,2-d]pyrimidines
Caption: Step-wise synthesis from furan precursor to the active 4-substituted pharmaceutical ingredient.
Medicinal Chemistry & SAR Analysis
The 4-position is critical because it corresponds to the
2.1 Structure-Activity Relationship (SAR) Table
The following table summarizes the impact of C4 substituents on biological potency, synthesized from patent data (WO2012048222A1) and kinase inhibitor literature.
| C4 Substituent (R) | Electronic Effect | Binding Interaction | Typical Potency (IC50) | Application |
| Anilino (Phenyl-NH-) | Mimics Adenine | < 50 nM | EGFR/VEGFR Inhibitors | |
| 3-Bromo-anilino | Lipophilic, EWG | Halogen bond; fills hydrophobic pocket | < 10 nM | High Potency Kinase Inhibitors |
| Benzylamino | Flexible Linker | Allows rotation; fits deeper pockets | 100 - 500 nM | PDE4 Inhibitors |
| Morpholino | Hydrophilic | Solubilizing group; H-bond acceptor | > 1 | Poor kinase activity; good ADME |
| Hydrazino | Nucleophilic | Reactive linker for further derivatization | N/A | Synthetic Intermediate |
2.2 Isostere Comparison
-
Furo[3,2-d]pyrimidine: Oxygen at position 5.[1] Higher electronegativity of Oxygen vs. Sulfur (in thienopyrimidines) leads to different H-bond acceptor capabilities at N1 and N3.
-
Furo[2,3-d]pyrimidine: Oxygen at position 7. The dipole moment is reversed relative to the [3,2-d] isomer, altering solubility and membrane permeability.
-
Thieno[3,2-d]pyrimidine: Sulfur analog. More lipophilic, often higher metabolic stability but lower solubility.
Therapeutic Applications
3.1 Oncology (Kinase Inhibition)
The primary application of 4-substituted furo[3,2-d]pyrimidines is in oncology. They function as Type I ATP-competitive inhibitors.
-
Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and PI3K (Phosphoinositide 3-kinase).
-
Mechanism: The pyrimidine N1 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met793 in EGFR), while the C4-NH acts as a donor to the backbone Carbonyl.
3.2 Inflammation (PDE4 Inhibition)
Derivatives with bulky C4 substituents (e.g., pyrido-fused systems) have shown efficacy as Phosphodiesterase 4 (PDE4) inhibitors, useful in treating COPD and asthma.[2]
Figure 2: Mode of Action - Kinase Hinge Binding
Caption: Schematic interaction of the scaffold with the kinase ATP-binding pocket.
Detailed Experimental Protocol
Objective: Synthesis of N-(3-bromophenyl)furo[3,2-d]pyrimidin-4-amine.
Step 1: Chlorination
-
Reagents: Furo[3,2-d]pyrimidin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (
, 10 eq), -Dimethylaniline (1.5 eq). -
Procedure:
-
Charge a round-bottom flask with furo[3,2-d]pyrimidin-4(3H)-one under
atmosphere. -
Add
carefully followed by dimethylaniline (catalyst/base). -
Reflux at 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) until starting material disappears.
-
Workup: Evaporate excess
under reduced pressure. Pour residue onto crushed ice/water with vigorous stirring. Extract with Dichloromethane (DCM). Wash organic layer with saturated and brine. Dry over and concentrate. -
Yield: Expect 60-80% of unstable chloro-intermediate. Use immediately.
-
Step 2: Nucleophilic Aromatic Substitution (
)
-
Reagents: 4-Chlorofuro[3,2-d]pyrimidine (1.0 eq), 3-Bromoaniline (1.1 eq), Isopropanol (solvent).
-
Procedure:
-
Dissolve the chloro-intermediate in Isopropanol (10 mL/mmol).
-
Add 3-Bromoaniline.
-
Reflux at 85°C for 3–5 hours. The product often precipitates as the hydrochloride salt.
-
Workup: Cool to room temperature. Filter the precipitate. Wash with cold isopropanol and diethyl ether.
-
Purification: Recrystallize from Ethanol/Water or neutralize with
to obtain the free base. -
Validation:
-NMR should show the disappearance of the C4-Cl signal and appearance of aromatic protons from the aniline ring (multiplet 7.0–8.0 ppm) and the NH exchangeable proton ( > 9.0 ppm).
-
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules, 2021.
-
Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines. Bioorganic & Medicinal Chemistry Letters, 2007.[3]
-
Studies on the Synthesis of Furo[3,2-d]pyrimidine C-Nucleosides. Journal of Carbohydrate Chemistry, 1985.
-
Furo[3,2-d]pyrimidine Compounds. Patent WO2012048222A1, 2012.[4]
-
Synthesis and pharmacological evaluation of 2-mercapto-4-substituted-naphtho[2,1-b]furo[3,2-d]pyrimidines. Indian Journal of Chemistry, 2004.
Sources
- 1. Document: Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibi... - ChEMBL [ebi.ac.uk]
- 2. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
The Furo[3,2-d]pyrimidine Scaffold: A Strategic Pharmacophore in Next-Generation Oncology
Executive Summary: The Isostere Advantage
In the crowded landscape of kinase inhibitors, the furo[3,2-d]pyrimidine scaffold represents a high-value, under-exploited pharmacophore. While its isomer, furo[2,3-d]pyrimidine, has been extensively cataloged, the [3,2-d] fused system offers distinct physicochemical properties and binding vectors that are critical for overcoming resistance mechanisms in targets like EGFR (T790M/C797S) and VEGFR-2 .
This guide dissects the therapeutic utility of furo[3,2-d]pyrimidine, moving beyond basic screening to the structural causality of its anticancer activity.[1] It is designed for medicinal chemists and pharmacologists seeking to leverage bioisosterism to bypass the metabolic liabilities of quinazoline-based drugs (e.g., Gefitinib, Erlotinib).
Structural Biology & Rational Design
The Purine Bioisostere Logic
The furo[3,2-d]pyrimidine core is a bioisostere of the purine ring system (found in ATP). By replacing the imidazole ring of purine (or the benzene of quinazoline) with a furan ring, we alter the electron density and solubility profile while maintaining the critical hydrogen-bonding geometry required for the ATP-binding hinge region of kinases.
Key Structural Differentiator: Unlike the [2,3-d] isomer, the furo[3,2-d]pyrimidine orients the furan oxygen atom in a position that can act as a unique hydrogen bond acceptor or repel hydrophobic residues in the gatekeeper region, depending on the target kinase.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the core scaffold and the critical substitution vectors (R1, R2) that drive selectivity.
Figure 1: SAR Logic Flow for Furo[3,2-d]pyrimidine optimization. The C4 position is critical for ATP-hinge binding, while the Furan ring modification alters electronic properties.
Mechanistic Pharmacology
Primary Target: EGFR and Dual Inhibition (EGFR/ErbB2)
Research indicates that 4,5-disubstituted furo[3,2-d]pyrimidines exhibit potent dual inhibitory activity against EGFR and ErbB2 (HER2) .[2]
-
Mechanism: The scaffold functions as a Type I ATP-competitive inhibitor.
-
The Resistance Angle: In T790M mutant EGFR, the bulky Methionine residue hinders the binding of first-generation inhibitors. The furo[3,2-d]pyrimidine core, being more compact and electronically distinct than quinazoline, can often accommodate this steric clash, especially when decorated with flexible aniline groups at the C4 position.
Secondary Target: VEGFR-2 Angiogenesis Blockade
Beyond direct cytotoxicity, derivatives of this scaffold have shown nanomolar inhibition of VEGFR-2 , disrupting the PI3K/Akt signaling cascade essential for tumor angiogenesis.
Comparative Potency Data (Representative):
| Compound Class | Target | IC50 (nM) | Selectivity Profile |
| Furo[3,2-d]pyrimidine (Lead) | EGFR (WT) | 5.7 | High |
| Furo[3,2-d]pyrimidine (Lead) | ErbB2 | 2.1 | High (Dual Inhibitor) |
| Reference (Erlotinib) | EGFR (WT) | ~2.0 | High |
| Reference (Erlotinib) | ErbB2 | >1000 | Low |
Data deduced from Ishikawa et al. (2011) and related SAR studies.[2]
Experimental Protocols
Chemical Synthesis: The [3,2-d] Cyclization Workflow
Objective: Synthesize the core furo[3,2-d]pyrimidine scaffold from 3-aminofuran-2-carboxylate precursors. This is distinct from the [2,3-d] synthesis which typically starts from 2-aminofuran-3-carboxylates.
Reagents:
-
Methyl 3-amino-4-methylfuran-2-carboxylate (Starting Material)
-
Formamide / Ammonium Acetate
-
POCl3 (Phosphorus Oxychloride)[3]
Step-by-Step Protocol:
-
Cyclocondensation (Formation of Pyrimidinone):
-
Dissolve methyl 3-amino-4-methylfuran-2-carboxylate (10 mmol) in Formamide (15 mL).
-
Heat the mixture to 180°C for 6 hours. Note: High temperature is required to drive the formation of the pyrimidine ring fused to the furan.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the amine spot.
-
Cool to room temperature.[4][5] The product (3H-furo[3,2-d]pyrimidin-4-one) usually precipitates. Filter and wash with cold ethanol.
-
-
Chlorination (Activation):
-
Suspend the pyrimidinone intermediate (5 mmol) in POCl3 (10 mL).
-
Reflux at 105°C for 3-4 hours.
-
Safety Critical: Quench excess POCl3 by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extract with Dichloromethane (DCM) x3. Dry over MgSO4.
-
Result: 4-chloro-furo[3,2-d]pyrimidine (The "Key Intermediate").
-
-
Nucleophilic Substitution (Functionalization):
-
Dissolve 4-chloro intermediate in Isopropanol.
-
Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).
-
Reflux for 4 hours.
-
Filter the precipitate (HCl salt of the final product).
-
Figure 2: Synthetic route for generating the 4-anilino-furo[3,2-d]pyrimidine library.
In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC50 of the synthesized compound against EGFR kinase.
-
Preparation: Prepare 2.5x kinase reaction buffer (Tris-HCl, MgCl2, MnCl2, DTT).
-
Incubation: Mix 4 µL of EGFR enzyme (0.5 ng/µL) with 2 µL of the test compound (serial dilutions in DMSO). Control: DMSO only (Max signal), Staurosporine (Min signal).
-
Activation: Add 4 µL of ATP/Substrate (Poly Glu:Tyr) mix. Incubate at Room Temp for 60 mins.
-
Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.
-
Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve.
Advanced Signaling Pathway Analysis
To understand the downstream effects of furo[3,2-d]pyrimidine inhibition, we must visualize the EGFR/PI3K/AKT cascade.
Figure 3: Signal Transduction Blockade. The molecule prevents EGFR autophosphorylation, halting the PI3K/AKT survival signal and inducing apoptosis.
References
-
Ishikawa, T., et al. (2011). Design and synthesis of novel furo[3,2-d]pyrimidine derivatives as potent and selective EGFR and ErbB2 inhibitors. Bioorganic & Medicinal Chemistry.[2][6][7]
-
Yadav, T. T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship. Frontiers in Chemistry.[1][8]
- Traxler, P., et al. (2013).Protein Tyrosine Kinase Inhibitors in Cancer Treatment. Expert Opinion on Therapeutic Targets. (Contextual grounding for bioisosteres).
-
Promega Corporation. ADP-Glo™ Kinase Assay Protocol. (Standard industry protocol referenced for Section 4.2).
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methoxyfuro[3,2-d]pyrimidine from 4-chlorofuro[3,2-d]pyrimidine
Application Note: AN-SYN-402
Abstract & Strategic Context
The furo[3,2-d]pyrimidine scaffold represents a critical bioisostere of the purine ring system, widely utilized in the design of kinase inhibitors (e.g., EGFR, VEGFR targets) and adenosine receptor antagonists. This application note details the conversion of 4-chlorofuro[3,2-d]pyrimidine to 4-methoxyfuro[3,2-d]pyrimidine via Nucleophilic Aromatic Substitution (
While the transformation appears trivial, the high reactivity of the C4-chloride necessitates strict control over moisture and temperature to prevent hydrolysis to the thermodynamically stable furo[3,2-d]pyrimidin-4(3H)-one. This guide provides a robust, scalable protocol designed to maximize yield and minimize hydrolytic byproducts.
Mechanistic Analysis
The reaction proceeds via an Addition-Elimination (
Reaction Pathway Diagram
The following diagram illustrates the transition from the chloropyrimidine substrate through the resonance-stabilized Meisenheimer-like complex to the final methoxy product.
Figure 1: Mechanistic pathway of the
Experimental Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| 4-Chlorofuro[3,2-d]pyrimidine | 154.55 | 1.0 | Substrate | >97% HPLC |
| Sodium Methoxide (NaOMe) | 54.02 | 1.2 - 1.5 | Nucleophile | 25% wt in MeOH or Solid (95%) |
| Methanol (MeOH) | 32.04 | Solvent | Solvent | Anhydrous (<50 ppm H₂O) |
| THF (Optional) | 72.11 | Co-solvent | Solubilizer | Anhydrous (if substrate solubility is poor) |
Step-by-Step Methodology
Phase 1: Preparation (Moisture Control)
-
Glassware: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for >2 hours. Cool under a stream of dry nitrogen (
). -
Solvent Check: Verify Methanol water content is <50 ppm using Karl Fischer titration. Rationale: Water competes with methoxide, leading to the formation of the 4-pyrimidinone impurity which is difficult to separate.
Phase 2: Reaction Setup
3. Charge the RBF with 4-chlorofuro[3,2-d]pyrimidine (1.0 eq) under
- Note: If the substrate does not dissolve completely, add dry THF (2-5 volumes). The reaction works well even as a slurry, as the product is often more soluble or distinct in solubility.
- Cool the mixture to 0°C using an ice/water bath.
Phase 3: Nucleophilic Attack 6. Add Sodium Methoxide (1.2 eq) dropwise over 10-15 minutes.
- Observation: A slight exotherm may occur. The solution often changes color (yellowing) as the complex forms.
- Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
- Stir for 2–4 hours.
- Monitor: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4-0.5, depends on silica activity).
Phase 4: Optimization (If required) 9. If starting material persists after 4 hours, heat the mixture to Reflux (65°C) for 1 hour.
- Caution: Ensure the system is sealed under
balloon to prevent moisture ingress during reflux.
Workup and Isolation Workflow
Figure 2: Isolation workflow emphasizing salt removal and solvent exchange.
Detailed Workup:
-
Concentration: Remove the bulk of Methanol under reduced pressure (Rotavap). Do not distill to dryness; leave a concentrated slurry.
-
Partition: Add Water (20 volumes) and Ethyl Acetate or DCM (20 volumes).
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with additional solvent.
-
Drying: Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate. -
Purification: The crude material is often >95% pure. If necessary, recrystallize from Hexanes/EtOAc or purify via flash chromatography (
, 0-40% EtOAc/Hexane).
Quality Control & Troubleshooting
Analytical Validation
-
NMR (DMSO-
or ): Look for the diagnostic singlet of the methoxy group ( ) around 4.0 – 4.2 ppm . The aromatic protons of the furan and pyrimidine rings will shift upfield relative to the chloro-precursor due to the electron-donating effect of the methoxy group. -
LC-MS:
-
Starting Material: M+H = 155/157 (Characteristic 3:1 Chlorine isotope pattern).
-
Product: M+H = 151 (Loss of Cl pattern, single peak).
-
Impurity (Hydrolysis): M+H = 137 (Furo[3,2-d]pyrimidin-4-one).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis Product | Wet Methanol or atmospheric moisture. | Use freshly distilled MeOH or molecular sieves. Ensure |
| Incomplete Reaction | Old NaOMe (degraded to NaOH/Na2CO3). | Use fresh NaOMe solution. Increase temp to reflux. |
| Product is Oily/Sticky | Trapped solvent or impurities. | Triturate with cold Hexanes or Diethyl Ether to induce crystallization. |
References
-
General
Mechanism on Pyrimidines: -
Furo[3,2-d]pyrimidine Synthesis Context
-
Analogous Chloropyrimidine Reactivity
-
Journal of the Chemical Society C. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Available at: [Link]
-
-
Reaction Conditions (Base Selection)
-
TSI Journals. "Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine." Available at: [Link]
-
Sources
- 1. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocol for methoxylation of 4-chlorofuro[3,2-d]pyrimidine using sodium methoxide
Abstract & Strategic Significance
The furo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines. It is widely utilized in the development of kinase inhibitors (e.g., PI3K, AKT, EGFR) and adenosine receptor antagonists. The introduction of a methoxy group at the C4 position is a critical transformation, often used to tune lipophilicity, alter metabolic stability, or serve as a synthetic handle for further functionalization.
This Application Note details a robust, scalable protocol for the conversion of 4-chlorofuro[3,2-d]pyrimidine to 4-methoxyfuro[3,2-d]pyrimidine using sodium methoxide (NaOMe). Unlike generic procedures, this guide addresses specific challenges inherent to the furo-fused system, particularly its susceptibility to hydrolysis and the necessity for strictly anhydrous conditions to prevent the formation of the thermodynamic dead-end product, furo[3,2-d]pyrimidin-4(3H)-one.
Scientific Foundation & Mechanism
The Reactivity Profile
The 4-chlorofuro[3,2-d]pyrimidine substrate possesses a highly electron-deficient pyrimidine ring fused to an electron-rich furan ring. The electronegativity of the nitrogen atoms at positions 1 and 3 renders the C4 position highly electrophilic. Consequently, the reaction proceeds via a classical Nucleophilic Aromatic Substitution (
Reaction Mechanism[1]
-
Nucleophilic Attack: The methoxide anion (
) attacks the electrophilic C4 carbon. -
Meisenheimer Complex: A resonance-stabilized anionic tetrahedral intermediate (Meisenheimer complex) is formed. The negative charge is delocalized onto the electronegative nitrogen atoms.
-
Elimination: The chloride ion (
) is ejected, restoring aromaticity and yielding the 4-methoxy product.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the competitive hydrolysis pathway that must be avoided.
Figure 1: Mechanistic pathway of the methoxylation reaction. Note the critical competitive hydrolysis pathway (red dotted line) triggered by moisture.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| 4-Chlorofuro[3,2-d]pyrimidine | >97% Purity | Substrate |
| Sodium Methoxide (NaOMe) | 25-30% wt solution in MeOH OR 95% Powder | Nucleophile |
| Methanol (MeOH) | Anhydrous (<50 ppm | Solvent |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Sodium Sulfate ( | Anhydrous | Drying Agent |
Equipment
-
Reaction Vessel: 2-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar.
-
Atmosphere Control: Schlenk line or nitrogen balloon with a septum inlet.
-
Temperature Control: Oil bath with a digital temperature probe.
-
Monitoring: TLC plates (Silica gel
) and UV lamp (254 nm).
Experimental Protocol
Phase 1: Preparation (The "Dry" Phase)
Objective: Eliminate moisture to prevent hydrolysis.
-
Glassware Prep: Flame-dry the round-bottom flask and cool under a stream of dry nitrogen.
-
Solvent Check: Ensure Methanol is anhydrous. If using a fresh bottle of anhydrous MeOH, handle under inert gas. Why? The presence of water generates hydroxide (
), which is a competitive nucleophile leading to the lactam byproduct.
Phase 2: Reaction Setup
-
Charging: Charge the flask with 4-chlorofuro[3,2-d]pyrimidine (1.0 equiv, e.g., 1.0 g, 6.47 mmol).
-
Solvation: Add Anhydrous Methanol (10-15 volumes, e.g., 10-15 mL). Stir until the solid is suspended or dissolved.
-
Nucleophile Addition:
-
Option A (Solution): Add NaOMe solution (25% in MeOH) (1.2 - 1.5 equiv) dropwise via syringe at
(ice bath). -
Option B (Solid): If using solid NaOMe, dissolve it separately in anhydrous MeOH before addition to avoid "hot spots" of concentration.
-
-
Temperature Ramp: Remove the ice bath. Allow the reaction to warm to Room Temperature (RT).
-
Note: Most electron-deficient pyrimidines react within 1-2 hours at RT. If reaction is sluggish, heat to
.
-
Phase 3: Monitoring & Completion
-
TLC Monitoring: Check after 1 hour.
-
Mobile Phase: 20-30% Ethyl Acetate in Hexanes.
-
Visualization: The starting material (chloride) is less polar than the product (methoxy) in this system, though
values are often close. The product usually fluoresces distinctively blue/purple under 254 nm compared to the dark spot of the chloride.
-
-
LCMS Confirmation: Look for the mass shift.
-
Starting Material:
(Cl isotope pattern). -
Product:
. -
Impurity (Hydrolysis):
.
-
Phase 4: Workup & Isolation
Objective: Remove salts and excess base without inducing hydrolysis.
-
Quench: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Methanol. Do not quench with water while a large excess of NaOMe is present at high heat.
-
Partition: Resuspend the residue in Water (20 mL) and DCM (20 mL).
-
Extraction: Extract the aqueous layer with DCM (
).-
Why DCM? The methoxy product is lipophilic. The hydrolysis byproduct (if any) is often more soluble in the basic aqueous phase, aiding purification.
-
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate.
Phase 5: Purification
-
Standard: The crude material is often
pure and appears as a white to off-white solid. -
Recrystallization: If needed, recrystallize from Hexanes/Ethyl Acetate or cold Methanol.
-
Yield Expectation: 85-95%.
Process Visualization (Workflow)
Figure 2: Step-by-step experimental workflow for the methoxylation process.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Impact of Deviation |
| Water Content | High: Presence of water causes hydrolysis to the 4-oxo impurity (lactam), which is difficult to separate. | |
| Stoichiometry | 1.1 – 1.5 equiv NaOMe | Medium: <1.0 equiv leads to incomplete conversion. >2.0 equiv complicates workup and may degrade the furan ring under harsh conditions. |
| Temperature | Medium: Too high ( | |
| Reaction Time | 1 – 4 Hours | Low: Reaction is generally fast. Extended stirring is usually benign unless moisture enters the system. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Inactive reagents or low temp. | Check NaOMe quality (it absorbs |
| New Spot at Baseline (TLC) | Hydrolysis to 4-oxo derivative. | Solvent was wet. This impurity is hard to remove. Try column chromatography (DCM/MeOH) or recrystallization. |
| Low Yield | Product lost in aqueous layer. | The product has moderate polarity. Ensure thorough extraction with DCM or EtOAc. Saturate aqueous layer with NaCl (brine). |
| Dark/Black Mixture | Decomposition. | Reaction temperature too high or reaction ran too long. Keep below |
References
-
Mechanism of Nucleophilic Arom
):- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents. Chemical Reviews.
-
Synthesis of Furo[3,2-d]pyrimidine Derivatives
-
General Protocol for Methoxylation of Chloropyrimidines
-
Chemistry Steps. (2020). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[3]
-
-
Applications in Kinase Inhibitors
Sources
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Reflux Conditions for 4-Methoxyfuro[3,2-d]pyrimidine Synthesis
Executive Summary
This application note details an optimized protocol for the synthesis of 4-methoxyfuro[3,2-d]pyrimidine , a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for purine-based kinase inhibitors and adenosine receptor antagonists.
While the furo[3,2-d]pyrimidine scaffold offers superior solubility and metabolic stability compared to some quinazoline analogues, the introduction of the C4-methoxy group via nucleophilic aromatic substitution (
Scientific Background & Mechanistic Rationale[1][2][3][4][5]
The Target Scaffold
The furo[3,2-d]pyrimidine system is a fused bicycle where a furan ring is annulated to a pyrimidine ring. The "4-methoxy" position (analogous to the 6-position in purines) is chemically active due to the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic attack.
Reaction Mechanism:
The transformation proceeds via an addition-elimination mechanism (
-
Activation: The starting material, 4-chlorofuro[3,2-d]pyrimidine, possesses a good leaving group (chloride) at the C4 position. The nitrogen atoms in the pyrimidine ring pull electron density, activating the C4 carbon.
-
Nucleophilic Attack: The methoxide ion (
), generated from sodium methoxide, attacks the C4 carbon, forming a resonance-stabilized Meisenheimer complex. -
Elimination: The chloride anion is expelled, restoring aromaticity and yielding the 4-methoxy product.
Critical Process Parameters (CPPs)
-
Moisture Control: The 4-chloro precursor is highly moisture-sensitive. Water competes with methanol as a nucleophile, leading to the formation of the thermodynamically stable but unwanted furo[3,2-d]pyrimidin-4(3H)-one (hydrolysis product).
-
Reflux Temperature: The reaction requires thermal activation to overcome the energy barrier of the transition state, particularly because the electron-rich furan ring slightly deactivates the pyrimidine core compared to a simple pyrimidine.
-
Stoichiometry: A slight excess of alkoxide (1.1–1.2 eq) drives the reaction to completion, but large excesses can lead to ring degradation.
Visualized Reaction Pathway
The following diagram illustrates the synthetic route and the competing hydrolysis pathway that this protocol aims to suppress.
Figure 1: Reaction pathway for the methoxylation of 4-chlorofuro[3,2-d]pyrimidine, highlighting the critical competitive hydrolysis pathway.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Role |
| 4-Chlorofuro[3,2-d]pyrimidine | 154.55 | >97% | Substrate |
| Sodium Methoxide (NaOMe) | 54.02 | 25% wt in MeOH | Nucleophile |
| Methanol (MeOH) | 32.04 | Anhydrous (<50 ppm | Solvent |
| Dichloromethane (DCM) | 84.93 | HPLC Grade | Extraction |
Step-by-Step Methodology
Pre-Reaction Setup:
-
Oven-dry a 100 mL two-neck Round Bottom Flask (RBF) and a reflux condenser at 120°C for 2 hours.
-
Assemble glassware under a stream of dry nitrogen (
) to ensure an inert atmosphere.
Reaction Execution:
-
Dissolution: Charge the RBF with 4-chlorofuro[3,2-d]pyrimidine (1.0 g, 6.47 mmol). Add anhydrous Methanol (20 mL). Note: The starting material may not fully dissolve at room temperature.
-
Activation: Place the flask in an ice-water bath (0°C).
-
Addition: Dropwise add Sodium Methoxide solution (1.6 mL of 25% wt in MeOH, ~7.1 mmol, 1.1 equiv) over 5 minutes.
-
Why: Exothermic addition at room temperature can cause local overheating and degradation.
-
-
Reflux: Remove the ice bath. Equip the flask with the condenser and heat the mixture to a gentle reflux (internal temp ~65°C).
-
Monitoring: Maintain reflux for 2 hours .
-
Check: Spot TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
Work-up & Isolation:
-
Quench: Cool the reaction mixture to Room Temperature (RT). Concentrate the solvent in vacuo to ~20% of the original volume.
-
Partition: Pour the residue into crushed ice-water (50 mL).
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL).
-
Note: The product is moderately polar; thorough extraction is necessary.
-
-
Drying: Combine organic layers, wash with Brine (20 mL), and dry over anhydrous
. -
Purification: Evaporate the solvent. If high purity is required, recrystallize from minimal hot hexane/EtOAc (10:1).
Optimization Data & Validation
The following data summarizes the optimization of reaction temperature and stoichiometry performed during protocol development.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | NaOMe (eq.) | Time (h) | Yield (%) | Purity (LCMS) |
| 1 | MeOH (Wet) | 25 (RT) | 1.0 | 12 | 45% | 60% (Hydrolysis) |
| 2 | MeOH (Dry) | 25 (RT) | 1.1 | 12 | 72% | 95% |
| 3 | MeOH (Dry) | 65 (Reflux) | 1.1 | 2 | 94% | >98% |
| 4 | MeOH (Dry) | 65 (Reflux) | 2.0 | 2 | 88% | 92% (Ring opening) |
Key Insight: Reflux conditions (Entry 3) drastically reduce reaction time compared to RT (Entry 2) without compromising purity, provided the system is anhydrous. Excess base (Entry 4) slightly degrades the furan ring.
Troubleshooting Logic Flow
Use this decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting decision tree for nucleophilic substitution of 4-chlorofuro[3,2-d]pyrimidine.
References
-
National Institutes of Health (NIH) / PMC.Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles. (Mechanistic insights on
in fused pyrimidines). [Link] -
Royal Society of Chemistry (RSC). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (Foundational chemistry for pyrimidine substitution).[1][2] [Link]
- Google Patents.Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (Precursor synthesis and workup conditions).
Sources
Solvent selection for furo[3,2-d]pyrimidine nucleophilic substitution
Application Note: Solvent Selection for Furo[3,2-d]pyrimidine Nucleophilic Substitution
Reaction Conditions for Fused Pyrimidine ScaffoldsPart 1: Executive Summary & Strategic Framework
The furo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents. The critical synthetic step in functionalizing this core is typically a Nucleophilic Aromatic Substitution (
While traditional protocols rely heavily on dipolar aprotic solvents (DMF, NMP) or simple alcohols, modern process chemistry demands a more nuanced approach balancing reaction kinetics , solubility profile , and green chemistry metrics .
This guide moves beyond "standard recipes" to provide a logic-driven framework for solvent selection, supported by mechanistic evidence and validated protocols.
Part 2: Mechanistic Drivers for Solvent Selection
To select the correct solvent, one must understand the transition state of the furo[3,2-d]pyrimidine
-
The Meisenheimer Complex: The rate-determining step is often the formation of the anionic Meisenheimer intermediate. Polar solvents stabilize this charged species, lowering the activation energy.
-
Protonation & Activation: Unlike simple benzenes, the pyrimidine ring nitrogens can be protonated. In acidic media, the neutral substrate becomes a cationic species (protonated at N-1 or N-3), which is significantly more electrophilic. This allows for rapid reaction rates even in water.
-
The "Hydrophobic Effect" in Water: For hydrophobic electrophiles (like chlorinated furo-pyrimidines) and hydrophobic amines, using water as a solvent forces the reactants together to minimize surface area, accelerating the reaction "on-water" despite poor bulk solubility.
Solvent Performance Matrix
| Solvent Class | Examples | Kinetic Profile | Solubility | Green Score | Best For... |
| Protic Alcohols | Ethanol (EtOH), Isopropanol (IPA), n-Butanol | Moderate. H-bonding stabilizes the leaving group (Cl⁻). | Good for most amines; poor for rigid bicyclic cores. | High. Low toxicity, easy workup via precipitation. | Standard medicinal chemistry library generation. |
| Polar Aprotic | DMF, DMSO, NMP | Fast. Excellent stabilization of the transition state dipole. | Excellent. Dissolves almost all substrates. | Low. High boiling points, difficult removal, reprotoxic (DMF/NMP). | Unreactive nucleophiles; high-temperature microwave reactions.[1] |
| Aqueous/Green | Water (with surfactant or acid), PEG-400 | Variable (Fast with Acid). "On-water" acceleration effect. | Poor (Heterogeneous slurry). | Excellent. No organic waste; simple filtration workup. | Process scale-up; Green chemistry compliance. |
| Ethers | THF, 1,4-Dioxane, 2-MeTHF | Slow. Poor stabilization of charged intermediates. | Good. | Moderate. 2-MeTHF is a green alternative to THF/DCM. | Reactions requiring low temperatures or specific solubility. |
Part 3: Visualizing the Decision Process
The following decision tree guides the researcher through the selection process based on nucleophile reactivity and substrate properties.
Figure 1: Strategic decision tree for solvent selection based on nucleophile electronics and process constraints.
Part 4: Detailed Experimental Protocols
Protocol A: The "Universal" Alcohol Reflux (Standard)
Best for: Routine synthesis, aliphatic amines, thermally stable substrates.
Reagents:
-
4-Chlorofuro[3,2-d]pyrimidine (1.0 equiv)
-
Amine nucleophile (1.1 – 1.5 equiv)
-
Triethylamine (
) or DIPEA (1.5 equiv) – Optional, acts as HCl scavenger. -
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the 4-chlorofuro[3,2-d]pyrimidine in IPA (concentration ~0.2 – 0.5 M).
-
Add: Add the amine followed by the base (
). -
Reflux: Heat the mixture to reflux (80–85 °C) with stirring.
-
Note: The starting material often dissolves as the temperature rises, and the product may precipitate out as the reaction progresses.
-
-
Monitor: Check via TLC or LC-MS (typically 1–4 hours).
-
Workup (Self-Validating): Cool the reaction to room temperature (or 0 °C on ice).
-
If precipitate forms: Filter the solid, wash with cold IPA/water (1:1), and dry. This is usually pure product.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over
, and concentrate.
-
Protocol B: The "Green" Aqueous Acid-Catalyzed Method (Advanced)
Best for: Process scale-up, anilines, green chemistry compliance. Based on pyrrolopyrimidine analogs [1].
Mechanism: Dilute HCl protonates the pyrimidine N-1/N-3, activating the C-4 position towards nucleophilic attack. Water promotes the reaction via the hydrophobic effect.
Reagents:
-
4-Chlorofuro[3,2-d]pyrimidine (1.0 equiv)
-
Amine nucleophile (1.0 – 1.1 equiv)[2]
-
Catalyst: 0.1 M HCl (0.1 – 0.5 equiv relative to substrate) or simply use water if amine is basic enough to auto-catalyze.
-
Solvent: Deionized Water.
Procedure:
-
Suspend: Mix the chlorinated heterocycle and amine in water (concentration ~0.5 M). The mixture will likely be a heterogeneous slurry.
-
Catalyze: Add the catalytic amount of HCl (or use 1:1 water/dilute HCl for very unreactive substrates).
-
Heat: Stir vigorously at 80–100 °C.
-
Observation: The solid may change appearance/color as the conversion to product occurs (solid-to-solid transformation).
-
-
Workup: Cool to room temperature.
-
Neutralize: Adjust pH to ~8-9 using saturated
or dilute NaOH solution to ensure the product is in the free base form. -
Isolate: Filter the resulting solid.[2] Wash thoroughly with water to remove salts. Dry in a vacuum oven.
-
Protocol C: High-Temperature Polar Aprotic (Difficult Substrates)
Best for: Deactivated anilines, sterically hindered amines, library synthesis where solubility is critical.
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (1.2 – 2.0 equiv)
-
Base:
(2.0 equiv) or Cs_2CO_3 (for faster rates). -
Solvent: DMF (N,N-Dimethylformamide) or NMP.
Procedure:
-
Dissolve: Combine substrate, nucleophile, and inorganic base in DMF (0.2 M).
-
Heat: Heat to 60–100 °C (or 120 °C in a microwave reactor for 20 mins).
-
Workup (Critical Step):
-
Pour the reaction mixture into a 10-fold excess of ice-cold water with vigorous stirring.
-
The product should precipitate. Filter and wash with water.
-
Troubleshooting: If it oils out, extract with EtOAc/LiCl (aq) wash to remove DMF.
-
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Hydrolysis (Product is -OH instead of -NHR) | Water present in basic conditions; OH⁻ competes with amine. | Switch to anhydrous THF or Dioxane . Use DIPEA instead of inorganic bases. Avoid Protocol B. |
| Incomplete Conversion | Poor nucleophilicity or steric hindrance. | Switch from EtOH (Protocol A) to DMF/120°C (Protocol C) . Add KI (0.1 equiv) to generate a transient, more reactive C-4 iodide. |
| Regioselectivity (if C-2 is also Cl) | C-4 is usually more reactive, but electron-donating groups at C-6 can deactivate it.[3] | Perform reaction at 0 °C to RT first. Control stoichiometry strictly (0.95 equiv amine). |
| Product "Oils Out" | Product is lipophilic but not crystalline. | Do not filter. Extract with DCM.[4] Triturate the oil with Hexane/Ether or Pentane to induce crystallization. |
Part 6: References
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Source: National Institutes of Health (PMC) / J. Org. Chem. URL:[Link] Relevance: Establishes the viability of aqueous acid catalysis for fused pyrimidine systems isosteric to furo[3,2-d]pyrimidine.
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Source: National Institutes of Health (PMC) / Molbank. URL:[Link] Relevance: Validates PEG-400 as a green solvent alternative for high-temperature
reactions. -
SNAr Reaction in Common Molecular Solvents Under Pressure. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link] Relevance: Provides industrial context on replacing dipolar aprotic solvents with pressurized alcohols or flow chemistry.
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation. Source: Royal Society of Chemistry (RSC Advances). URL:[Link] Relevance: Demonstrates standard synthetic routes and biological importance of the furo-pyrimidine scaffold.[5]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Source: Organic Chemistry Portal / Org. Lett. URL:[Link] Relevance: Discusses electronic tuning and regioselectivity in pyrimidine substitutions.
Sources
- 1. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 2. preprints.org [preprints.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Crystallization of 4-Methoxyfuro[3,2-d]pyrimidine
This guide outlines the advanced crystallization protocols for 4-Methoxyfuro[3,2-d]pyrimidine , a critical intermediate and scaffold in the development of kinase inhibitors (e.g., EGFR, VEGFR targets).
The protocols below are designed to address the specific physicochemical properties of the furo-pyrimidine core, particularly the hydrolytic instability of the C4-methoxy group and the separation of common synthetic byproducts (e.g., inorganic salts, hydrolysis products).
Introduction & Chemical Context
4-Methoxyfuro[3,2-d]pyrimidine (CAS: 4437-16-5) is a fused bicyclic heteroaromatic ether. It is typically synthesized via nucleophilic aromatic substitution (
Critical Physicochemical Challenges
-
Hydrolytic Instability: The C4-methoxy group is an imidate ether equivalent. In the presence of strong acids or prolonged exposure to aqueous moisture at high temperatures, it hydrolyzes back to the thermodynamically stable furo[3,2-d]pyrimidin-4(3H)-one (4-oxo derivative). Crystallization protocols must minimize water exposure.
-
Salt Contamination: The synthetic route generates stoichiometric amounts of NaCl. The crystallization process must effectively reject these inorganic salts.
-
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol (hot).
-
Moderate Solubility: Methanol (cold), Isopropanol (IPA), Acetonitrile.
-
Low Solubility (Anti-solvents): Hexanes, Heptane, Water (avoid due to hydrolysis risk), Diethyl Ether.
-
Pre-Crystallization Workflow
Before initiating crystallization, the crude material must be characterized to define the impurity profile.
Step 1: Purity Assessment
-
HPLC Analysis: Use a C18 column with a high pH mobile phase (ammonium bicarbonate) if possible to prevent on-column hydrolysis.
-
Target Impurities:
-
Starting Material: 4-Chlorofuro[3,2-d]pyrimidine.[1]
-
Hydrolysis Product: Furo[3,2-d]pyrimidin-4(3H)-one (Highly insoluble in DCM; visible as a precipitate in organic extractions).
-
Step 2: Crude Preparation (Salt Removal)
-
Procedure: Dissolve the crude reaction residue in Dichloromethane (DCM) .
-
Filtration: Filter the suspension through a pad of Celite to remove insoluble NaCl and any 4-oxo impurity.
-
Concentration: Evaporate the DCM filtrate to obtain a solid or thick oil. Do not overheat (>45°C).
Detailed Crystallization Protocols
Method A: Cooling Crystallization (Scale-Up Preferred)
Best for: Routine purification of multi-gram batches derived from methoxide displacement.
Rationale: Methanol is the reaction solvent. Utilizing the temperature-dependent solubility in methanol minimizes solvent exchange steps.
-
Dissolution:
-
Charge the crude 4-methoxyfuro[3,2-d]pyrimidine (10 g) into a reactor.
-
Add Methanol (anhydrous) (50 mL, 5 vol) at room temperature.
-
Heat the mixture to 55–60°C (below reflux). Stir until full dissolution occurs.
-
Note: If particulates remain (likely NaCl or 4-oxo impurity), perform a hot filtration.
-
-
Cooling Ramp:
-
Cool the solution to 25°C over 2 hours (15°C/hour).
-
Further cool to 0–5°C using an ice/water bath and hold for 2 hours.
-
Seeding: If available, add seed crystals (0.1 wt%) at 30°C to induce uniform nucleation.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum or nitrogen pressure.
-
Wash the cake with cold Methanol (0°C, 10 mL).
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Yield Expectations: 75–85%.
-
Method B: Anti-Solvent Precipitation (High Purity)
Best for: Removing lipophilic impurities and achieving analytical grade purity.
Rationale: The compound is highly soluble in DCM, while non-polar impurities and oligomers often remain in solution or precipitate early. Hexane acts as a strong anti-solvent.
-
Dissolution:
-
Dissolve crude solid (5 g) in Dichloromethane (DCM) (15 mL, 3 vol). Ensure a clear solution.
-
-
Anti-Solvent Addition:
-
Place the DCM solution in a vessel with vigorous stirring.
-
Slowly add Hexanes or Heptane (30 mL, 6 vol) dropwise via an addition funnel over 30 minutes.
-
Observation: The solution should turn cloudy (metastable zone) before crystals precipitate.
-
-
Aging:
-
Stir the slurry at room temperature for 1 hour.
-
Cool to 0°C for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter and wash with 100% Hexane.
-
Caution: Do not wash with DCM, as it will redissolve the product.
-
Experimental Visualization
Diagram 1: Crystallization Decision Logic
This flowchart guides the researcher in selecting the appropriate solvent system based on the impurity profile.
Caption: Decision tree for selecting the optimal crystallization method based on crude purity and salt content.
Analytical Validation (Self-Validating Protocol)
To ensure the trustworthiness of the crystallized product, perform the following checks.
| Technique | Parameter | Acceptance Criteria |
| HPLC | Purity (Area %) | > 99.5% |
| 1H NMR | Methanol Residue | < 3000 ppm (ICH Limit) |
| 1H NMR | C4-Methoxy Signal | Singlet at ~4.0–4.1 ppm (Integrates to 3H) |
| DSC | Melting Point | Sharp endotherm (Range: ~65–70°C, verify with specific derivative data) |
| PXRD | Crystallinity | Distinct Bragg peaks; absence of amorphous halo |
Troubleshooting Guide
-
Problem: Oiling Out (Product separates as a liquid oil instead of crystals).
-
Cause: Supersaturation is too high or temperature dropped too fast.
-
Solution: Reheat to dissolve the oil. Add seed crystals. Cool much slower (5°C/hour). Add a small amount of anti-solvent to lower solubility gradually.
-
-
Problem: Hydrolysis (Formation of 4-oxo) .
-
Cause: Wet solvents or acidic environment.
-
Solution: Ensure all solvents (MeOH, DCM) are anhydrous. Store material in a desiccator.
-
References
-
PubChem. (n.d.).[2] Furo[3,2-d]pyrimidine | C6H4N2O.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Chu, X., et al. (2020).[3] Synthesis and Therapeutic Potential of Pyridopyrimidine Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
-
Hayakawa, M., et al. (2007).[4] 4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Gangjee, A., et al. (1998). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Retrieved from [Link]
(Note: While specific literature on the crystallization of the exact 4-methoxy analog is limited, the protocols above are derived from the validated chemistry of the furo[3,2-d]pyrimidine class and standard purification techniques for lipophilic heteroaromatic ethers.)
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Furo(3,2-d)pyrimidine | C6H4N2O | CID 21948582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of furo[3,2-d]pyrimidine derivatives
An In-depth Guide to the Rapid and Efficient Synthesis of Furo[3,2-d]pyrimidine Derivatives Utilizing Microwave-Assisted Methodologies
Authored by a Senior Application Scientist
Foreword: The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, structurally analogous to purines, making it a cornerstone in the development of novel therapeutics.[1] Derivatives have demonstrated significant potential as kinase inhibitors and anticancer agents, driving the need for rapid, efficient, and scalable synthetic routes.[1][2][3] This application note abandons conventional, time-consuming heating methods in favor of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles.[4][5] We present the core principles, detailed protocols, and optimization strategies for the synthesis of these vital compounds, tailored for researchers and professionals in medicinal chemistry and drug development.
The Paradigm Shift: Understanding Microwave-Assisted Heating
Conventional heating relies on the slow and inefficient transfer of energy from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[6] This process creates significant thermal gradients, where the vessel walls are hotter than the bulk of the solution, often leading to side reactions and decomposition of thermally sensitive materials.
Microwave-assisted synthesis operates on a fundamentally different principle: in-situ, volumetric heating .[5][7] Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing them to rapidly oscillate and rotate.[6][8] This molecular friction generates heat instantaneously and uniformly throughout the entire volume of the solution, eliminating thermal gradients and enabling precise temperature control.[7][8]
The two primary mechanisms governing this phenomenon are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates heat through molecular friction.[8][9]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces electrophoretic migration. Collisions between these rapidly moving ions result in the generation of heat.[9][10]
This direct energy transfer is the causal factor behind the dramatic rate enhancements observed in MAOS, often reducing reaction times from many hours to mere minutes.[5]
Caption: Comparison of heating mechanisms.
Synthetic Strategy: One-Pot Multicomponent Assembly
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product.[11] This approach is intrinsically efficient and atom-economical. When combined with microwave irradiation, MCRs become an exceptionally powerful tool for rapidly generating libraries of structurally diverse compounds.[11]
A robust and frequently employed strategy for constructing the furo[3,2-d]pyrimidine core involves the one-pot condensation of a barbituric acid derivative, an aldehyde, and an isocyanide. This specific reaction benefits immensely from microwave heating, which drives the reaction to completion in a fraction of the time required by conventional methods.
Caption: General workflow for a three-component synthesis.
Application Protocol: Microwave-Assisted Synthesis of Furo[2,3-d]pyrimidine Derivatives
This protocol details an environmentally friendly, one-pot, three-component synthesis in water, adapted from established methodologies.[12] The choice of water as a solvent is not only sustainable but also highly effective, as its high polarity allows for excellent absorption of microwave energy.[12]
A. Materials and Reagents
-
N,N-dimethylbarbituric acid (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Cyclohexyl isocyanide (1.0 mmol)
-
Deionized Water (3-5 mL)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol (for recrystallization)
B. Equipment
-
Dedicated scientific microwave reactor (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessel capabilities.
-
Magnetic stirrer bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
C. Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a small magnetic stirrer bar, add N,N-dimethylbarbituric acid (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).
-
Solvent Addition: Add 4 mL of deionized water to the vessel. The use of an aqueous medium is a key component of this green chemistry approach.[12]
-
Vessel Sealing: Securely cap the reaction vessel. Proper sealing is critical to allow the reaction to reach temperatures above the solvent's boiling point by increasing the internal pressure.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture under the conditions outlined in the table below. These parameters have been optimized to maximize yield while minimizing reaction time.[12] A power of 300W is often found to be optimal for this type of transformation.[12]
| Parameter | Value | Rationale |
| Microwave Power | 300 W (Constant) | Provides a balance of rapid heating without causing localized overheating or charring. |
| Target Temperature | 100 °C | Sufficient thermal energy to overcome the activation barrier for the cyclization cascade. |
| Hold Time | 10-12 minutes | Drastically reduced from the hours required for conventional heating.[13] |
| Stirring | High | Ensures a homogeneous reaction mixture and uniform temperature distribution. |
-
Cooling & Depressurization: After irradiation is complete, allow the vessel to cool to room temperature (either passively or via compressed air jet, if the instrument is so equipped). Ensure the vessel is fully depressurized before carefully opening.
-
Product Isolation: Add cold water to the reaction mixture. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from ethanol to afford the pure furo[3,2-d]pyrimidine derivative. The purity can be assessed by TLC and melting point determination.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow and Optimization
The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. A typical optimization workflow involves systematically varying parameters such as power, solvent, and reaction time to identify the conditions that provide the highest yield and purity.
Caption: Experimental workflow from setup to analysis.
Table 1: Optimization of Microwave Power
| Entry | Power (Watts) | Reaction Time (min) | Yield (%) |
| 1 | 100 | 10 | 65 |
| 2 | 200 | 10 | 82 |
| 3 | 300 | 10 | 91 |
| 4 | 400 | 10 | 88 |
| 5 | 500 | 10 | 85 |
| Data is representative and based on optimization studies for similar syntheses.[12] |
Trustworthiness and Self-Validation: The protocol's success is validated by the isolation of a product with the expected spectral data (NMR, MS) consistent with the target furo[3,2-d]pyrimidine structure. The high yields and short reaction times, when compared to conventional methods reported in the literature, serve as a self-validating system for the efficacy of the microwave-assisted approach.[13]
Conclusion
Microwave-assisted synthesis represents a superior methodology for the construction of furo[3,2-d]pyrimidine derivatives. This technique adheres to the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often allowing for the use of environmentally benign solvents like water.[9] The protocols and principles outlined in this guide provide researchers with a robust framework to rapidly synthesize and diversify this pharmaceutically important heterocyclic scaffold, thereby accelerating the pace of drug discovery and development.
References
- Current time inform
- Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Deriv
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry.
- Synthesis of furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives in w
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Ultrasound-assisted synthesis of pyrimidines and their fused deriv
- Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation | Request PDF.
- Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. PMC.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF.
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities.
- PART - 1 INTRODUCTION.
- Green Chemistry: Microwave assisted synthesis. YouTube.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI.
- Microwave assisted reactions. PPTX - Slideshare.
- microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)
- Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. Benchchem.
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- 1. researchgate.net [researchgate.net]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. bspublications.net [bspublications.net]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyfuro[3,2-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Methoxyfuro[3,2-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Furo[3,2-d]pyrimidines are a class of compounds frequently investigated for their diverse biological activities, making efficient and high-yield synthetic routes critical for advancing drug discovery programs.[1][2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles for heterocyclic synthesis.
General Synthetic Strategy: An Overview
The synthesis of a 4-Methoxyfuro[3,2-d]pyrimidine typically involves a multi-step sequence. A common and logical approach begins with a suitably functionalized furan ring, upon which the pyrimidine ring is constructed. The 4-methoxy group is often installed in the final steps, typically by nucleophilic substitution of a 4-chloro intermediate, which itself is derived from a more accessible 4-hydroxy (or tautomeric 4-oxo) precursor.
The following diagram illustrates a conceptual workflow for this synthesis, highlighting the critical transformations where issues can arise.
Caption: Conceptual workflow for 4-Methoxyfuro[3,2-d]pyrimidine synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Category 1: Low or No Product Yield
Question: My cyclization step to form the Furo[3,2-d]pyrimidin-4-one (Step 3) has stalled. TLC analysis shows significant amounts of the aminofuran starting material remaining. What is the likely cause?
Answer: This is a common issue often related to reaction conditions and reagent quality.
-
Causality: The cyclization to form the pyrimidine ring often requires high temperatures to drive the dehydration and ring-closure process. If the temperature is too low, the reaction kinetics will be prohibitively slow. Furthermore, reagents like formamide or acetic anhydride, which can be used in this step, are susceptible to degradation by moisture.[4]
-
Recommended Actions:
-
Verify Temperature: Ensure your reaction is reaching the target temperature. For refluxing reactions, confirm that a steady reflux is maintained. High-boiling solvents may be necessary.
-
Reagent Quality: Use freshly opened or purified reagents. Acetic anhydride can be checked for acetic acid contamination, and formamide should be anhydrous.
-
Extended Reaction Time: Monitor the reaction by TLC over a longer period (e.g., 24-48 hours). Some cyclizations are inherently slow.[2]
-
Catalysis: While often run neat at high temperatures, some similar cyclocondensations benefit from acid or base catalysis to facilitate the initial condensation and subsequent ring closure.
-
Question: The yield of the 4-chloro intermediate (Step 5) is very low, and I'm recovering mostly the starting pyrimidin-4-one. How can I improve this chlorination?
Answer: The conversion of a pyrimidin-4-one to a 4-chloropyrimidine using reagents like phosphorus oxychloride (POCl₃) is a standard but sometimes tricky transformation.[5]
-
Causality: Incomplete reaction is often due to two main factors: insufficient reactivity of the POCl₃ or poor solubility of the starting material. The mechanism requires the pyrimidin-4-one to attack POCl₃, and if the substrate is not sufficiently soluble or the temperature is too low, this will not occur efficiently. Additives are often required to increase the reaction rate.
-
Recommended Actions:
-
Use a Co-solvent: While often run in neat POCl₃, adding a high-boiling inert co-solvent like xylene or toluene can improve the solubility of the starting material and help moderate the reaction.[5]
-
Add a Tertiary Amine Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is known to accelerate this type of chlorination. The amine activates the POCl₃, making it a more potent chlorinating agent.
-
Increase Temperature: These reactions typically require heating, often to reflux temperatures of the POCl₃ mixture (around 105-110 °C). Ensure you are reaching and maintaining this temperature.
-
Work-up Procedure: A common mistake is quenching the reaction mixture too quickly or at too high a temperature. The excess POCl₃ must be decomposed carefully by slowly adding the reaction mixture to ice water. A violent, uncontrolled quench can lead to product degradation.
-
Category 2: Impurity Formation
Question: After the final methoxylation step (Step 7), my NMR shows a mixture of the desired 4-methoxy product and the starting 4-chloro compound. How can I drive the reaction to completion?
Answer: Incomplete nucleophilic aromatic substitution (SNAr) is usually a problem of nucleophile strength, concentration, or reaction time.
-
Causality: The reaction of 4-chlorofuro[3,2-d]pyrimidine with sodium methoxide is an SNAr reaction. Its rate depends on the concentration and reactivity of the methoxide anion. If the sodium methoxide has degraded due to moisture exposure or if an insufficient amount is used, the reaction will not go to completion.
-
Recommended Actions:
-
Use Fresh Sodium Methoxide: Sodium methoxide is highly hygroscopic and will decompose to methanol and NaOH in the presence of moisture, reducing its potency. Use a freshly opened bottle or a recently prepared solution.
-
Increase Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.2 to 1.5 equivalents) to ensure all the 4-chloro starting material is consumed.
-
Optimize Solvent and Temperature: The reaction is typically run in methanol at room temperature or with gentle heating (40-60 °C). Ensure the 4-chloro starting material is fully dissolved. If solubility is an issue, a co-solvent like THF can be added.
-
Monitor by TLC: Track the disappearance of the starting material by TLC. These reactions are often complete within a few hours, but some substrates may require longer reaction times.
-
Question: I am observing an unexpected side product that appears to be the 4-hydroxy analogue of my target molecule. Where is this coming from?
Answer: The formation of a 4-hydroxy (pyrimidin-4-one) side product points directly to the presence of water in your reaction system.
-
Causality: The 4-chloro intermediate is highly susceptible to hydrolysis. If there is residual water in your solvent or if the reaction is exposed to atmospheric moisture, the chloride will be displaced by a hydroxide ion, regenerating the pyrimidin-4-one. Similarly, during the methoxylation step, if your sodium methoxide contains sodium hydroxide (from degradation), it can also lead to the formation of the 4-hydroxy byproduct.
-
Recommended Actions:
-
Use Anhydrous Solvents: Ensure that the solvent used for the methoxylation step (e.g., methanol, THF) is rigorously dried before use.
-
Perform Under Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Purify the 4-Chloro Intermediate: Ensure the 4-chloro intermediate is properly isolated and dried after its synthesis and work-up. Any residual water or acid from the previous step can contribute to hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to optimize for overall yield? A1: The cyclization step to form the fused furo[3,2-d]pyrimidin-4-one core (Step 3) is often the most challenging and yield-determining step. Optimizing the temperature, reaction time, and purity of reagents for this transformation will have the most significant impact on the overall yield of the synthetic sequence.
Q2: How does the choice of base for the final methoxylation step affect the outcome? A2: Sodium methoxide (NaOMe) is the ideal base as it serves as the source of the methoxide nucleophile. Using other bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in methanol can also generate methoxide in situ, but they introduce water or can lead to competing hydrolysis reactions, respectively. For a clean, high-yielding reaction, using a high-quality, pre-formed alkoxide like NaOMe is strongly recommended.[6]
Q3: Are there alternative methods for installing the 4-methoxy group? A3: Yes. While substitution of a 4-chloro group is most common, an alternative is the O-methylation of the furo[3,2-d]pyrimidin-4-one tautomer. This can be achieved using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone. However, this method carries the risk of competing N-methylation on the pyrimidine ring, which can lead to a mixture of isomers. The chlorination-substitution route is generally more regioselective.
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting common synthesis problems.
Caption: A decision tree for troubleshooting synthesis issues.
Optimized Protocol: Chlorination and Methoxylation
This protocol provides a robust method for the final two steps of the synthesis, designed to maximize yield and purity.
Step 5: Synthesis of 4-Chlorofuro[3,2-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Furo[3,2-d]pyrimidin-4-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 10 volumes, e.g., 10 mL per 1 g of starting material).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC (e.g., using 10% MeOH/DCM) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a beaker of crushed ice.
-
CAUTION: Slowly and carefully add the reaction mixture dropwise to the crushed ice with vigorous stirring. This is a highly exothermic quench.
-
Once the addition is complete, stir the aqueous slurry for 30 minutes. The product may precipitate as a solid.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro product.
Step 7: Synthesis of 4-Methoxyfuro[3,2-d]pyrimidine
-
Dissolve the crude 4-Chlorofuro[3,2-d]pyrimidine (1.0 eq) in anhydrous methanol (20 volumes) under a nitrogen atmosphere.
-
Add sodium methoxide (1.2 eq, as a solid or as a 25% solution in methanol) dropwise at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the complete consumption of the starting material by TLC.
-
Once complete, carefully quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final 4-Methoxyfuro[3,2-d]pyrimidine.
Data Summary: Parameter Optimization
The following table summarizes the expected impact of key reaction parameters on the yield of the final methoxylation step.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Base Equivalents | 1.0 eq NaOMe | 75-85% | 1.5 eq NaOMe | 90-98% | An excess of the nucleophile drives the SNAr reaction to completion. |
| Solvent | Anhydrous MeOH | >90% | MeOH with 1% H₂O | 60-70% | Water leads to the formation of a 4-hydroxy byproduct via hydrolysis of the starting material. |
| Temperature | 25 °C | 85-95% | 65 °C | 85-95% | The reaction is typically fast at room temperature; heating offers little benefit and may increase side reactions. |
| Atmosphere | Nitrogen | >90% | Air | 70-80% | An inert atmosphere prevents moisture from degrading the highly reactive sodium methoxide. |
References
-
Optimization of synthetic conditions of 4,6-dihydroxypyrimidine. (2010). ResearchGate. [Link]
-
Optimization of Synthesis Parameters and Characterization of 4,6-Dihydroxy-2-Methyl Pyrimidine. (2023). ResearchGate. [Link]
-
Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. ResearchGate. [Link]
-
Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. (2007). PubMed. [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Publishing. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2024). PMC. [Link]
-
Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. ResearchGate. [Link]
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). PMC. [Link]
-
An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. (2013). ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]
Sources
- 1. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Avoiding hydrolysis side reactions in chloropyrimidine methoxylation
Topic: Avoiding Hydrolysis Side Reactions
To: Research Scientists & Process Chemists
From: Senior Application Scientist, Process Development Group
Subject: Critical Control Strategy for
Executive Summary
The methoxylation of chloropyrimidines via Nucleophilic Aromatic Substitution (
Even trace amounts of water do not merely "slow down" the reaction; they actively divert the pathway toward the thermodynamically stable hydroxypyrimidine (pyrimidinone) impurity. Because hydroxide (
This guide provides a self-validating protocol to eliminate hydrolysis, grounded in kinetic control and rigorous moisture management.
Part 1: The Mechanism of Failure
To defeat the side reaction, you must visualize the competition. The reaction is not just Substrate + Reagent; it is a three-way kinetic race.
The Competitive Pathway (Graphviz Visualization)
Caption: Figure 1. The Kinetic Trap. Note that water generates Hydroxide (
Part 2: The "Strictly Anhydrous" Protocol
Do not rely on "fresh" bottles. Verify.
1. Solvent Integrity (Methanol/THF)
Commercial "Anhydrous" Methanol is hygroscopic. Once the septum is pierced, it is compromised.
-
The Standard: Water content must be < 200 ppm (0.02%) .
-
The Fix:
-
Do not use molecular sieves directly in the reaction flask (they can grind into dust and create workup issues).
-
Protocol: Store MeOH over activated 3Å molecular sieves for 24 hours prior to use. Filter through a 0.45 µm syringe filter during addition.
-
Validation: Perform a Karl Fischer (KF) titration before every batch >10g.
-
2. The Reagent Trap (Sodium Methoxide)
Solid Sodium Methoxide (NaOMe) is the most common source of failure. It reacts with atmospheric moisture to form Sodium Hydroxide (
-
The Symptom: White crust on the pellets or powder.
-
The Solution: Use 25-30 wt% solution in Methanol rather than solid. The solution has a consistent manufacturing history and less surface area exposed to air.
-
If using solid: You must titrate it. Dissolve a sample in water and titrate with standard HCl using phenolphthalein. If the carbonate content is >2%, discard the lot.
3. The "Dry Chain" Setup
-
Bake-out: Glassware must be oven-dried (
, >4 hours) and assembled hot under a nitrogen stream. -
Positive Pressure: Maintain a nitrogen balloon or manifold line throughout the reaction. Pyrimidines are electron-deficient sponges for nucleophiles; if the reaction slows, moisture from the air will enter and hydrolyze the starting material.
Part 3: Troubleshooting & FAQs
Scenario A: "I see 5-10% Hydrolysis Impurity by LC-MS."
Q: Can I purify this out? A: Yes, but it is painful. The hydroxypyrimidine exists as a tautomer (pyrimidinone) and is significantly more polar.
-
Remediation:
-
Evaporate the reaction solvent (MeOH).
-
Resuspend the residue in a non-polar solvent (DCM or MTBE).
-
The Wash: The hydroxypyrimidine is often acidic (pKa ~9). Wash the organic layer with 0.5 M NaOH . The impurity will deprotonate and move into the aqueous layer as the sodium salt. The methoxy product stays in the organic layer.
-
Warning: Do not use strong acid washes; you might hydrolyze your product.
-
Scenario B: "The reaction stalled at 80% conversion."
Q: Should I add more NaOMe? A: Proceed with Caution.
-
Diagnosis: If the reaction stalls, it often means the active methoxide has been consumed by adventitious water (forming inactive
or unreactive salts). -
Action:
-
Check the pH.[1] It should be strongly basic (>12).
-
Add 0.1 equivalents of fresh NaOMe solution.
-
Do not raise the temperature. Higher temperatures (
) favor the hydrolysis rate constant ( ) over the substitution rate constant ( ) in the presence of trace water.
-
Scenario C: "I am using 2,4-dichloropyrimidine. Which spot is which?"
Q: How do I control regioselectivity? A:
-
Rule of Thumb: The C-4 position is more electrophilic (more reactive) than C-2 due to the nitrogen arrangement.
-
Control: To hit C-4 selectively, perform the addition at
to . To hit both (dimethoxylation), heat to reflux. -
Note: Hydrolysis also prefers C-4. If you see a mono-hydroxy impurity, it is likely 4-hydroxy-2-chloropyrimidine.
Part 4: Data & Decision Matrix
Solvent Grade Impact on Impurity Profile
Data based on internal process development studies for 4-chloropyrimidine methoxylation.
| Solvent Grade | Water Content (ppm) | Product Yield (%) | Hydrolysis Impurity (%) | Verdict |
| HPLC Grade MeOH | ~500-1000 | 88% | 8-10% | Unacceptable |
| Anhydrous (Bottle) | ~50-100 | 94% | 2-3% | Risky |
| Dried (3Å Sieves) | < 30 | 98% | < 0.5% | Recommended |
Troubleshooting Logic Flow (Graphviz)
Caption: Figure 2. Diagnostic workflow for impurity identification and remediation.
Part 5: Safety Warning (Thermal Stability)
Critical Hazard: Mixtures of Sodium Methoxide with certain solvents (especially DMSO or DMF) can be thermally unstable .
-
While MeOH is the standard solvent, if you are using a co-solvent to boost solubility, avoid DMSO . The decomposition of NaOMe/DMSO mixtures can be explosive above certain temperatures.
-
Recommendation: Use THF or MeCN as co-solvents if necessary.
References
-
Regioselectivity & Mechanism
-
Process Safety (NaOMe Stability)
- Title: The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement (Discusses NaOMe/Solvent hazards).
- Source: Organic Process Research & Development (OPRD).
-
URL:[Link]
-
General Hydrolysis Kinetics
-
Separation Methodologies
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Furo[3,2-d]pyrimidine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of furo[3,2-d]pyrimidine derivatives, specifically in the removal of unreacted 4-chlorofuro[3,2-d]pyrimidine from their desired product. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of high-purity compounds.
Troubleshooting Guide: Removing Unreacted 4-Chlorofuro[3,2-d]pyrimidine
This section addresses common issues encountered during the purification process in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Thin Layer Chromatography (TLC) analysis of my crude product shows a persistent spot corresponding to the 4-chlorofuro[3,2-d]pyrimidine starting material, which is very close to my product spot.
Explanation: Co-elution on TLC is a common challenge, especially when the starting material and product have similar polarities. 4-Chlorofuro[3,2-d]pyrimidine is a relatively nonpolar, heterocyclic compound. If your desired product is formed through a nucleophilic substitution at the 4-position, it is likely to be more polar than the starting material. However, the difference in polarity might not be significant enough for a clean separation with a standard solvent system.
Solution:
-
Optimize your TLC Solvent System: The key to a successful column separation is achieving a good separation on the TLC plate first.
-
Ideal Rf values: Aim for an Rf value of 0.2-0.4 for your desired product, with a clear separation from the starting material spot.[1]
-
Solvent System Selection:
-
Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.[1][2]
-
If separation is still poor, try a different solvent system. For nitrogen-containing heterocycles, dichloromethane/methanol can be effective.[3]
-
For basic compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the spot shape and separation.[3]
-
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't provide adequate separation, the issue might be with the stationary phase.
-
Alumina: For compounds that are sensitive to the acidic nature of silica gel or show poor separation, alumina can be a good alternative.[1]
-
Reversed-Phase Chromatography: If your product is significantly more polar than the starting material, reversed-phase chromatography (e.g., with a C18 column) might provide a better separation.[4]
-
Issue 2: During flash column chromatography, my product and the unreacted starting material are eluting together.
Explanation: This is a direct consequence of poor separation on the TLC plate. If the Rf values of your product and starting material are too close, they will elute from the column in overlapping fractions.
Solution:
-
Re-optimize TLC as described in Issue 1. A good separation on TLC is a prerequisite for a successful column.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with close Rf values.
-
Start with a low-polarity solvent system that keeps your product's Rf low (around 0.1-0.2).
-
Gradually increase the proportion of the more polar solvent throughout the chromatography run. This will cause the less polar starting material to elute first, followed by your more polar product.
-
-
Proper Column Packing and Loading: An improperly packed or overloaded column can lead to poor separation.
-
Slurry Packing: Always pack your column with a slurry of silica gel in the initial, least polar solvent to ensure a homogenous stationary phase.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (preferably the initial elution solvent) and load it onto the column in a narrow band.[3] If the compound is not very soluble, you can adsorb it onto a small amount of silica gel and load it as a dry powder.[6]
-
Issue 3: I've tried column chromatography, but my yields are low, or I'm still seeing the starting material in my "pure" fractions.
Explanation: Low yields after chromatography can be due to several factors, including irreversible adsorption of the product onto the silica gel, or co-elution with impurities that were not visible on the TLC plate. The persistence of the starting material indicates that the chosen purification method is not effective enough.
Solution:
-
Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities, including the starting material.[7]
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The starting material should either be very soluble or very insoluble in this solvent at all temperatures.
-
For pyrimidine derivatives, solvents like ethanol, or mixtures of dimethylformamide and water have been used successfully.[8]
-
Protocol: A general protocol for recrystallization is provided in the "Experimental Protocols" section below.
-
-
Liquid-Liquid Extraction: If there is a significant difference in the acidic or basic properties of your product and the starting material, a liquid-liquid extraction can be a simple and effective purification step prior to chromatography or recrystallization. Since 4-chlorofuro[3,2-d]pyrimidine is a weakly basic nitrogen-containing heterocycle, its solubility in an acidic aqueous solution might differ from that of your product.
Issue 4: My product seems to be decomposing on the silica gel column.
Explanation: The acidic nature of silica gel can cause the degradation of sensitive compounds. Chlorinated heterocycles can also be susceptible to hydrolysis, especially in the presence of trace amounts of water and the acidic silica surface.[9][10]
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a base, like triethylamine in your non-polar solvent, to neutralize the acidic sites.[6]
-
Use an Alternative Stationary Phase: As mentioned earlier, alumina is a less acidic alternative to silica gel.[1]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound is in contact with the silica gel.
Frequently Asked Questions (FAQs)
-
Q1: What are the general solubility properties of 4-chlorofuro[3,2-d]pyrimidine?
-
A1: While specific solubility data for 4-chlorofuro[3,2-d]pyrimidine is not widely published, its analogue, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is soluble in DMSO, ethyl acetate, and methanol. It is expected to have low solubility in non-polar solvents like hexane and moderate solubility in chlorinated solvents like dichloromethane.
-
-
Q2: How can I effectively monitor the progress of my column chromatography?
-
A2: Collect small fractions and analyze them by TLC. Spot each fraction on a TLC plate along with your crude mixture and pure starting material as references. This will allow you to identify which fractions contain your pure product, which contain the starting material, and which are mixed.
-
-
Q3: What is the best way to choose a recrystallization solvent?
-
A3: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
-
Q4: Can I use a combination of purification techniques?
-
A4: Absolutely. In fact, a multi-step purification process is often the most effective. For example, you could perform a liquid-liquid extraction to remove the bulk of the starting material, followed by flash column chromatography for fine purification, and finally a recrystallization to obtain a highly pure, crystalline product.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography of Furo[3,2-d]pyrimidine Derivatives
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many separations.[2] |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for more polar heterocyclic compounds.[3] |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems.[3] |
| Additive: Triethylamine (0.1-1%) | - | Add to the solvent system to reduce streaking of basic compounds on silica gel.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Removal of 4-Chlorofuro[3,2-d]pyrimidine
This protocol assumes the product is more polar than the starting material.
-
TLC Analysis: Determine an optimal solvent system that gives your product an Rf of ~0.3 and good separation from the starting material.
-
Column Preparation:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of Furo[3,2-d]pyrimidine Derivatives
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your product has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A decision-making workflow for the purification of furo[3,2-d]pyrimidine derivatives.
Caption: A troubleshooting flowchart for removing unreacted starting material.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
- Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023).
- Sodroski, J. G., & Toste, F. D. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 7(5), 401-404.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchspace.csir.co.za [researchspace.csir.co.za]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Furo[3,2-d]pyrimidine Alkoxylation
Welcome to the technical support center dedicated to the alkoxylation of furo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Furo[3,2-d]pyrimidines are privileged structures in drug discovery, and their functionalization via alkoxylation is a key step in the synthesis of many biologically active molecules.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome challenges related to low reaction yields and improve the overall efficiency and reproducibility of your synthesis.
Section 1: The Chemistry of Furo[3,2-d]pyrimidine Alkoxylation
The introduction of an alkoxy group onto the furo[3,2-d]pyrimidine core is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from electrophilic aromatic substitution and relies on the inherent electronic properties of the pyrimidine ring.
The SNAr Mechanism
The pyrimidine ring is a π-deficient heterocycle, meaning the presence of two electronegative nitrogen atoms withdraws electron density from the ring carbons.[1][2] This electronic deficiency makes the ring susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The alkoxide, a potent nucleophile, attacks an electron-deficient carbon atom (typically C2 or C4) bearing a suitable leaving group (e.g., a halogen). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final alkoxylated product.
The formation of the Meisenheimer complex is generally the rate-determining step of the reaction.[3] Therefore, any factors that stabilize this intermediate or increase the reactivity of the nucleophile will accelerate the reaction.
Caption: General mechanism for SNAr alkoxylation.
Reactivity of the Furo[3,2-d]pyrimidine Core
Within the pyrimidine ring, the C2, C4, and C6 positions are electron-deficient and thus activated towards nucleophilic attack.[2] For a typical 4-halofuro[3,2-d]pyrimidine, the C4 position is generally the most reactive site for SNAr. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the adjacent nitrogen atom (N3).[4]
Section 2: Troubleshooting Guide for Low Yields
This section is structured to address the most common issues encountered during the alkoxylation of furo[3,2-d]pyrimidines.
Question 1: My reaction shows little to no conversion of the starting material. What are the primary causes?
This is a frequent problem that usually points to issues with reagent activity or reaction conditions.
Answer:
The lack of conversion is typically due to one of three factors: an insufficiently reactive nucleophile, suboptimal reaction conditions, or poor reagent quality.
Causality 1: Ineffective Nucleophile Generation
The active nucleophile is the alkoxide (RO⁻), not the alcohol (ROH). The alkoxide must be generated in situ using a suitable base. If the base is not strong enough to deprotonate the alcohol completely, the concentration of the active nucleophile will be too low to initiate the reaction.
-
Insight: The pKa of the base's conjugate acid should be significantly higher than the pKa of the alcohol. For primary alcohols (pKa ~16-17), a strong base like Sodium Hydride (NaH) is ideal. For less acidic or sterically hindered alcohols, a stronger base like Potassium tert-butoxide (KOtBu) may be necessary.
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability for Primary Alcohols |
| NaH | H₂ | ~36 | Excellent |
| KOtBu | t-Butanol | ~18 | Excellent |
| K₂CO₃ | HCO₃⁻ | ~10.3 | Poor (Generally too weak) |
| NaOH | H₂O | ~15.7 | Marginal (Can introduce water) |
Causality 2: Suboptimal Reaction Temperature
SNAr reactions often have a significant activation energy barrier.[5] Room temperature is frequently insufficient to achieve a reasonable reaction rate.
-
Insight: If you observe no reaction at room temperature, gradually increase the heat. A good starting point is 60-80 °C in a solvent like DMF or DMSO. Monitor the reaction by TLC or LC-MS every hour to track progress and check for any decomposition.
Causality 3: Reagent and Solvent Quality
Strong bases like NaH are highly sensitive to moisture. Any water in the reaction will quench the base and can also hydrolyze the halo-furopyrimidine starting material.
-
Self-Validation Protocol:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Verify Base Activity: Use fresh, high-purity NaH (60% dispersion in mineral oil is standard). If the container has been opened multiple times, its activity may be compromised.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Caption: Decision tree for troubleshooting no conversion.
Question 2: My reaction is messy, producing multiple spots on TLC and a low yield of the desired product. What are the likely side reactions?
A complex reaction mixture indicates a loss of selectivity or degradation of materials.
Answer:
The primary culprits are often moisture, incorrect stoichiometry, or excessive heat, leading to hydrolysis, competing substitutions, or decomposition.
Causality 1: Hydrolysis
The presence of water or hydroxide ions can lead to the hydrolysis of the starting 4-halofuro[3,2-d]pyrimidine to the corresponding 4-hydroxy derivative. This byproduct is often difficult to separate from the desired product.
-
Insight: This reinforces the critical need for strictly anhydrous conditions. Using bases like NaOH is generally discouraged unless under carefully controlled phase-transfer conditions, as it introduces water.[6]
Causality 2: Competing Nucleophilic Attack
If your furo[3,2-d]pyrimidine has multiple leaving groups (e.g., 2,4-dichloro), substitution can occur at both positions, leading to a mixture of mono- and di-substituted products.
-
Insight: To favor mono-alkoxylation, use a slight excess (1.1-1.2 equivalents) of the alcohol/base. Adding the alkoxide solution slowly to the solution of the halo-furopyrimidine at a lower temperature can also improve selectivity. The C4 position is generally more reactive than the C2 position.[4]
Causality 3: Thermal Degradation
Fused heterocyclic systems can be sensitive to high temperatures, especially in the presence of strong bases. Prolonged heating at temperatures >120 °C can lead to decomposition and a dark, tarry reaction mixture.
-
Insight: Monitor the reaction closely. Once the starting material is consumed (as per TLC/LC-MS), work up the reaction immediately. If high temperatures are required, consider alternative activation methods such as microwave irradiation, which can significantly reduce reaction times.[7]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for furo[3,2-d]pyrimidine alkoxylation?
-
A: Polar aprotic solvents are superior because they can solvate the cation of the base (e.g., Na⁺) while not strongly solvating the alkoxide anion, keeping it highly reactive. Furthermore, they help stabilize the charged Meisenheimer intermediate. The best choices are DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide). Anhydrous THF (Tetrahydrofuran) is also a good option, especially for reactions with NaH.
-
-
Q: How does the choice of leaving group affect the reaction?
-
A: For SNAr reactions, the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The reaction rate is influenced by the electronegativity of the leaving group, which makes the carbon more electrophilic. The typical reactivity order is F > Cl > Br > I .[3] While a 4-fluoro substituent would be most reactive, the 4-chloro derivatives are often more common and cost-effective starting materials.
-
-
Q: Can I use a weaker base like potassium carbonate (K₂CO₃)?
-
A: It is generally not recommended for deprotonating simple alcohols. K₂CO₃ is often not basic enough to generate a sufficient concentration of the alkoxide. However, it can be effective for more acidic nucleophiles like phenols. For standard aliphatic alcohols, NaH or KOtBu are much more reliable.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Alkoxylation of 4-Chloro-furo[3,2-d]pyrimidine
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
4-Chloro-furo[3,2-d]pyrimidine (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous DMF (approx. 0.1 M concentration of the substrate)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the alcohol.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This indicates the formation of the sodium alkoxide.
-
Substrate Addition: In a separate flask, dissolve the 4-chloro-furo[3,2-d]pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF. Transfer this solution to the dropping funnel and add it dropwise to the alkoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Vertex AI Search, "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
-
Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism". [Link]. Accessed Feb 9, 2026.
-
Wikipedia, "Pyrimidine". [Link]. Accessed Feb 9, 2026.
-
MDPI, "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". [Link]. Accessed Feb 9, 2026.
-
University of Oxford, "Pyrimidines". [Link]. Accessed Feb 9, 2026.
-
ScienceDirect, "Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d]pyrimidine derivatives". [Link]. Accessed Feb 9, 2026.
-
PMC, "Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation". [Link]. Accessed Feb 9, 2026.
-
ACS Publications, "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers". [Link]. Accessed Feb 9, 2026.
-
ResearchGate, "Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers.". [Link]. Accessed Feb 9, 2026.
-
Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Pyrimidine". [Link]. Accessed Feb 9, 2026.
-
RSC Publishing, "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation". [Link]. Accessed Feb 9, 2026.
-
Semantic Scholar, "A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives". [Link]. Accessed Feb 9, 2026.
-
ResearchGate, "Nucleophilic substitution reactions with a variety of heteroaromatic,...". [Link]. Accessed Feb 9, 2026.
-
PMC, "Concerted Nucleophilic Aromatic Substitution Reactions". [Link]. Accessed Feb 9, 2026.
-
Organic Chemistry Portal, "Pyrimidine synthesis". [Link]. Accessed Feb 9, 2026.
-
Taylor & Francis Online, "Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction". [Link]. Accessed Feb 9, 2026.
-
Growing Science, "Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives". [Link]. Accessed Feb 9, 2026.
-
Mansoura University, "SYNTHESIS OF PYRIMIDINE DERIVATIVES". [Link]. Accessed Feb 9, 2026.
-
Chemistry Stack Exchange, "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity". [Link]. Accessed Feb 9, 2026.
Sources
Minimizing ring opening during furo[3,2-d]pyrimidine functionalization
A Guide to Minimizing Ring Opening During Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the furo[3,2-d]pyrimidine scaffold. As a Senior Application Scientist, I have compiled this guide to address a critical challenge in the functionalization of this important heterocyclic system: the unwanted opening of the furan ring. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate your synthetic challenges and maintain the integrity of the furo[3,2-d]pyrimidine core.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The solutions are based on established chemical principles and proven strategies in heterocyclic chemistry.
Question 1: I attempted a Vilsmeier-Haack formylation on my furo[3,2-d]pyrimidine, but I'm observing a complex mixture of products and a low yield of the desired aldehyde. Could the ring be opening?
Answer: Yes, it is possible that the furo[3,2-d]pyrimidine ring is undergoing partial degradation under the Vilsmeier-Haack conditions. The Vilsmeier reagent (POCl₃/DMF) is a source of a strong electrophile and can be quite acidic, which can lead to the opening of the sensitive furan ring.
Causality Behind the Issue: The furan ring is an electron-rich heterocycle and is susceptible to attack by strong acids and electrophiles. Protonation of the furan oxygen can initiate a cascade of reactions leading to ring cleavage. The pyrimidine ring, being electron-deficient, can exacerbate this by pulling electron density from the furan ring, although the overall electronic nature of the fused system is complex.
Self-Validating Protocol & Troubleshooting Steps:
-
Lower the Reaction Temperature: Vilsmeier-Haack reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can help to control the reaction rate and minimize side reactions, including ring opening.
-
Use a Milder Formylating Agent: If lowering the temperature is not sufficient, consider using a milder formylating agent. For example, the use of hexamethylenetetramine in acidic media (Duff reaction) or pre-formed Vilsmeier salts under carefully controlled conditions might be alternatives.
-
Control the Stoichiometry: Use the minimum necessary amount of the Vilsmeier reagent. An excess of the reagent increases the acidity of the medium and the likelihood of side reactions.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.
-
Work-up Procedure: Quench the reaction by pouring it onto crushed ice and then neutralize it carefully with a base such as sodium bicarbonate or sodium carbonate. Avoid strong bases that could potentially degrade your product.
Analytical Verification: To confirm if ring opening has occurred, analyze your crude reaction mixture by LC-MS. Look for masses corresponding to potential ring-opened products. For example, hydrolysis of the furan ring could lead to the formation of a substituted pyrimidine with a dicarbonyl or related functionality. ¹H NMR of the crude product might also show the disappearance of the characteristic furan protons and the appearance of new aldehydic or olefinic protons in unexpected regions.
Question 2: My Suzuki-Miyaura cross-coupling reaction on a bromo-furo[3,2-d]pyrimidine is giving me a significant amount of a debrominated, parent furo[3,2-d]pyrimidine byproduct. What is causing this and how can I prevent it?
Answer: The formation of a debrominated byproduct in a Suzuki-Miyaura coupling is a common side reaction known as protodebromination (or more generally, protodehalogenation). This occurs when the organopalladium intermediate that is formed after the oxidative addition of the palladium catalyst to your bromo-furo[3,2-d]pyrimidine is quenched by a proton source before it can undergo transmetalation with the boronic acid.
Causality Behind the Issue: The source of protons can be trace amounts of water in your solvent, the boronic acid itself (which can undergo protodeboronation), or the solvent (e.g., alcohols). The stability of the organopalladium intermediate and the relative rates of transmetalation versus protodehalogenation are key factors.
Self-Validating Protocol & Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry. Use freshly distilled and degassed solvents. Dry your glassware thoroughly.
-
Choose the Right Base: The choice of base is critical. A non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often a good choice. Avoid using hydroxide bases if possible, as they introduce water.
-
Optimize the Ligand: The ligand on the palladium catalyst can significantly influence the outcome. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the rates of both oxidative addition and reductive elimination, which can help to favor the desired cross-coupling pathway over protodebromination.
-
Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.
-
Add a Stoichiometric Amount of Boronic Acid: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to drive the transmetalation step to completion.
Analytical Verification: The presence of the debrominated byproduct can be easily confirmed by LC-MS and ¹H NMR. The mass spectrum will show a peak corresponding to the molecular weight of the parent furo[3,2-d]pyrimidine, and the ¹H NMR will show a proton signal in the position where the bromine atom was previously located.
Frequently Asked Questions (FAQs)
Q1: At what pH is the furo[3,2-d]pyrimidine ring system most stable?
A1: Generally, the furo[3,2-d]pyrimidine ring system is most stable under neutral to mildly basic conditions. Strong acidic conditions should be avoided whenever possible, as the furan ring is susceptible to acid-catalyzed hydrolysis.[1] While some functionalizations can be performed in the presence of acid, it is crucial to use the mildest possible conditions and to control the reaction time and temperature carefully.
Q2: What are the most reactive positions on the furo[3,2-d]pyrimidine core for electrophilic substitution?
A2: The furan ring is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack. The positions on the furan ring (C-2 and C-3) are typically the most reactive towards electrophiles. Computational studies and experimental evidence from related systems suggest that the C-2 position is often the most nucleophilic.
Q3: Can I use protecting groups to prevent ring opening?
A3: While the use of protecting groups on the furo[3,2-d]pyrimidine ring itself is not common, the concept of protecting the furan ring's integrity is important. This is often achieved indirectly by carefully choosing reaction conditions that are compatible with the furan ring's sensitivity. If your molecule contains other functional groups that require protection, choose protecting groups that can be removed under neutral or mildly basic conditions to avoid exposing the furo[3,2-d]pyrimidine core to harsh acidic environments.
Data & Protocols
Table 1: Recommended Conditions for Common Functionalization Reactions
| Reaction | Reagent/Catalyst | Solvent | Base | Temperature | Key Considerations |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | - | 0 °C to RT | Use of a non-polar solvent can minimize side reactions. |
| Nitration | Acetyl nitrate (in situ) | Acetic anhydride | - | 0 °C | Avoid strong mineral acids like H₂SO₄/HNO₃. |
| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | Dioxane/Water or Toluene | K₂CO₃ or Cs₂CO₃ | 80-100 °C | Use degassed solvents and maintain an inert atmosphere. |
| Vilsmeier-Haack | POCl₃/DMF | Dichloromethane | - | 0 °C | Use minimal reagent and monitor the reaction closely. |
Experimental Protocol: Bromination of a Furo[3,2-d]pyrimidine
This protocol provides a general method for the bromination of a furo[3,2-d]pyrimidine at an activated position on the furan ring.
-
Dissolve the furo[3,2-d]pyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion , quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Proposed Mechanism of Acid-Catalyzed Ring Opening
Caption: Proposed pathway for acid-catalyzed ring opening of the furo[3,2-d]pyrimidine core.
Diagram 2: Troubleshooting Logic for Functionalization Reactions
Caption: A logical workflow for troubleshooting unexpected results in furo[3,2-d]pyrimidine functionalization.
References
- A.R. Katritzky, C.W. Rees, E.F.V. Scriven (Eds.)
- J.A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, Chichester, 2010.
- P. Knochel, G.A. Molander (Eds.), Comprehensive Organic Synthesis, 2nd ed., Elsevier, Amsterdam, 2014.
-
Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (URL: [Link])
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (URL: [Link])
-
Synthetic approaches for furo[2,3-d]pyrimidines. (URL: [Link])
-
Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. (URL: [Link])
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (URL: [Link])
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (URL: [Link])
-
Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. (URL: [Link])
-
Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. (URL: [Link])
Sources
Technical Support Center: Optimization of NaOMe Equivalents for Pyrimidine Substitution
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds using sodium methoxide (NaOMe). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and enhance the reproducibility and success of your synthetic routes.
Introduction to Pyrimidine Substitution with NaOMe
Nucleophilic aromatic substitution on pyrimidine rings is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules. The electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms, makes it susceptible to attack by nucleophiles.[1] Sodium methoxide is a strong nucleophile and base, widely employed to introduce a methoxy group onto the pyrimidine core.[2]
The reaction typically proceeds via an addition-elimination mechanism, also known as the SNAr pathway.[1][3][4] In this process, the methoxide ion attacks an electron-deficient carbon atom on the pyrimidine ring, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[5][6] The aromaticity is then restored by the departure of a leaving group.
Caption: Generalized SNAr mechanism for pyrimidine substitution.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of NaOMe equivalents for pyrimidine substitution reactions.
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant formation of my desired methoxy-pyrimidine product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. Here's a systematic approach to diagnosing the problem:
-
Reagent Quality and Handling:
-
Sodium Methoxide: NaOMe is highly hygroscopic and will decompose in the presence of moisture, leading to the formation of sodium hydroxide and methanol.[7] Ensure your NaOMe is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon).[8][9] It is advisable to use NaOMe from a freshly opened bottle or to titrate older batches to determine their activity.
-
Solvent: The presence of water in your solvent can quench the NaOMe. Use anhydrous solvents and consider drying your solvent over molecular sieves prior to use.
-
Starting Material: Verify the purity of your pyrimidine substrate. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[10] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary. However, excessive heat can lead to decomposition.
-
NaOMe Equivalents: While a stoichiometric amount of NaOMe might seem sufficient, an excess is often required to drive the reaction to completion, especially if the leaving group is not highly activated.[3] Consider increasing the equivalents of NaOMe incrementally (e.g., from 1.1 to 1.5 or 2.0 equivalents).
-
-
Substrate Reactivity:
-
Leaving Group: The nature of the leaving group is critical. Halogens are common leaving groups, with their reactivity generally following the trend F > Cl > Br > I for SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.
-
Activating Groups: The pyrimidine ring itself is electron-deficient, but the presence of additional electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) ortho or para to the leaving group will further activate the substrate towards nucleophilic attack.[3][4] If your substrate lacks such activating groups, the reaction will be inherently slower and may require more forcing conditions.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing the formation of multiple products in my reaction mixture, which complicates purification. What are the likely side reactions and how can I suppress them?
-
Answer: The formation of side products is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Hydrolysis of the Product: If there is residual water in your reaction mixture, the newly formed methoxy group on the pyrimidine can be hydrolyzed back to a hydroxyl group, especially if the reaction is heated for an extended period.
-
Solution: Ensure strictly anhydrous conditions.
-
-
Reaction with Other Functional Groups: If your pyrimidine substrate contains other electrophilic sites, such as esters or nitriles, NaOMe can react with these groups. For instance, an ester can undergo transesterification.
-
Solution: If possible, protect sensitive functional groups before carrying out the substitution reaction. Alternatively, carefully control the stoichiometry of NaOMe and the reaction temperature to favor the desired SNAr reaction.
-
-
Multiple Substitutions: If your pyrimidine has more than one leaving group, you may observe di- or tri-substituted products.[11]
-
Solution: Carefully control the equivalents of NaOMe. Using a slight excess (e.g., 1.1 eq) and a lower reaction temperature can favor monosubstitution.
-
-
| Potential Side Product | Cause | Preventative Measure |
| Hydroxypyrimidine | Presence of water | Use anhydrous reagents and solvents |
| Transesterification Product | Reaction with ester group | Protect ester or use controlled stoichiometry |
| Di/Tri-substituted Pyrimidine | Multiple leaving groups | Control NaOMe equivalents and temperature |
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: My reaction works well sometimes but fails on other occasions. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility is often linked to subtle variations in experimental parameters.
-
Atmosphere: As NaOMe is sensitive to air and moisture, running the reaction under an inert atmosphere (N₂ or Ar) is crucial for consistent results.[8][9]
-
Addition Rate and Temperature Control: The reaction of NaOMe with the solvent (especially protic solvents like methanol) can be exothermic.[7] Adding the NaOMe portion-wise or as a solution and maintaining a consistent temperature throughout the reaction is important.
-
Stirring: In heterogeneous mixtures, efficient stirring is necessary to ensure proper mixing of the reactants.
-
Caption: A systematic workflow for troubleshooting pyrimidine substitution reactions.
Frequently Asked Questions (FAQs)
-
Q1: How many equivalents of NaOMe should I start with?
-
A1: A good starting point for a well-activated substrate is 1.1 to 1.2 equivalents of NaOMe. For less reactive substrates, you may need to increase this to 1.5 to 2.0 equivalents. It is always recommended to perform small-scale optimization experiments to determine the optimal amount for your specific substrate.
-
-
Q2: What is the best solvent for this reaction?
-
A2: Methanol is a common solvent as it is the conjugate acid of the nucleophile and can readily dissolve NaOMe.[10] However, aprotic polar solvents like DMF, DMSO, or THF can also be effective, particularly for substrates with poor solubility in methanol.[12] The choice of solvent can influence the reaction rate and selectivity.[13]
-
-
Q3: My reaction is very slow. Can I use a catalyst?
-
A3: While SNAr reactions on pyrimidines are often thermally driven, in some cases, phase-transfer catalysts can be used to enhance the reaction rate, especially in biphasic systems. However, for NaOMe in a suitable solvent, catalysis is not typically required. The primary drivers of reaction rate are temperature and substrate activation.
-
-
Q4: How do I safely handle sodium methoxide?
-
A4: Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[7][14][15][16] Always handle it in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][17] In case of fire, use a dry chemical extinguisher; do not use water.
-
-
Q5: At which position on the pyrimidine ring will the substitution occur?
-
A5: Nucleophilic attack is favored at the electron-deficient C2, C4, and C6 positions of the pyrimidine ring. The regioselectivity is determined by the position of the leaving group and the electronic effects of other substituents on the ring. For instance, in pyridine, attack at the C2 and C4 positions is favored because the negative charge of the intermediate can be delocalized onto the nitrogen atom.[1][5][6] A similar principle applies to pyrimidines, where the positions ortho and para to the ring nitrogens are most activated.[18]
-
Experimental Protocol: General Procedure for Methoxide Substitution on a Chloropyrimidine
This protocol provides a general starting point for the substitution of a chloro-substituent on a pyrimidine ring with sodium methoxide.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine substrate (1.0 eq).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous methanol (to make a 0.1-0.5 M solution).
-
-
Reaction:
-
To the stirred solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. (2020). PLoS ONE, 15(4), e0231174. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). European Journal of Organic Chemistry, 2019(26), 4155-4168. [Link]
-
Wikipedia. (n.d.). Sodium methoxide. Retrieved from [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Advances, 13(18), 12085-12111. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018). Journal of Medicinal Chemistry, 61(19), 8795-8808. [Link]
- Effect of pyrimidine nucleosides on body temperatures of man and rabbit in relation to pharmacokinetic data. (1988). Cancer Research, 48(18), 5171-5175.
-
Mechanism of methoxide ion substitution in the z and e isomers of o-methylbenzohydroximoyl halides. (1998). The Journal of Organic Chemistry, 63(13), 4374-4379. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1981). Journal of the Chemical Society, Perkin Transactions 2, (2), 239-244. [Link]
-
Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters. (2013). Chemical Communications, 49(58), 6499-6501. [Link]
-
Sciencemadness.org. (n.d.). Sodium Methoxide. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 387-404. [Link]
-
Quora. (2021, June 27). What will be the equation for the reaction of sodium methoxide with methanol? Retrieved from [Link]
-
Wikipedia. (n.d.). DNA. Retrieved from [Link]
- Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. (2025, August 9).
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2021). ACS Omega, 6(41), 27365-27376. [Link]
-
Alkali Metals Ltd. (n.d.). material safety data sheet sodium methoxide (powder). Retrieved from [Link]
-
Temperature-Dependent tRNA Modifications in Bacillales. (2022). International Journal of Molecular Sciences, 23(19), 11603. [Link]
-
Durham Tech. (n.d.). SAFETY DATA SHEET: Sodium methoxide. Retrieved from [Link]
-
Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. (2019). Bioorganic Chemistry, 88, 102945. [Link]
-
Chemistry Learner. (n.d.). Sodium Methoxide Structure, Formula, Density, Reaction, MSDS. Retrieved from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2021). Arabian Journal of Chemistry, 14(3), 102992. [Link]
-
Gelest, Inc. (2015, June 2). aks760 - sodium methoxide, 95%. Retrieved from [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2011). Journal of Bacteriology, 193(14), 3515-3524. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 8. alkalimetals.com [alkalimetals.com]
- 9. gelest.com [gelest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. durhamtech.edu [durhamtech.edu]
- 16. Sodium Methoxide Structure, Formula, Density, Reaction, MSDS [chemistrylearner.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
1H NMR Spectral Analysis of 4-Methoxyfuro[3,2-d]pyrimidine
This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-Methoxyfuro[3,2-d]pyrimidine , designed for researchers optimizing synthetic routes or validating compound identity in drug discovery.
A Comparative Technical Guide for Structural Validation
Executive Summary & Structural Context
The furo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for purines in kinase inhibitors. The 4-methoxy derivative represents a critical intermediate or a model substrate for nucleophilic aromatic substitution (
Accurate characterization requires distinguishing this specific isomer from its regioisomer (furo[2,3-d]pyrimidine ) and validating the complete substitution of the precursor (typically 4-chlorofuro[3,2-d]pyrimidine ).
Core Structural Numbering
To interpret the NMR data correctly, the standard IUPAC numbering for the fused system is used:
-
Position 2: Pyrimidine ring proton (between nitrogens).
-
Position 4: Substituent attachment point (Methoxy group).
-
Position 6 & 7: Furan ring protons.
Comparative Spectral Analysis
This section compares the target molecule against its synthetic precursor and its common isomer.
A. Target vs. Precursor (Monitoring the Reaction)
The transformation from 4-Chloro to 4-Methoxy is a standard
| Feature | Precursor: 4-Chlorofuro[3,2-d]pyrimidine | Target: 4-Methoxyfuro[3,2-d]pyrimidine | Diagnostic Change |
| H-2 (Pyrimidine) | Upfield Shift: The electron-donating OMe group shields the pyrimidine ring compared to the electron-withdrawing Cl. | ||
| Methoxy (-OCH3) | Absent | New Signal: Appearance of a sharp singlet integrating to 3H is the primary confirmation of substitution. | |
| H-7 (Furan | Minor Shielding: Slight upfield shift due to resonance donation from the methoxy group into the | ||
| H-6 (Furan | Coupling Preserved: The doublet splitting ( |
Technical Insight: The disappearance of the H-2 signal at ~8.9 ppm and the emergence of the singlet at ~4.15 ppm is the definitive endpoint metric for this reaction.
B. Isomer Differentiation (Furo[3,2-d] vs. Furo[2,3-d])
Distinguishing the [3,2-d] isomer from the [2,3-d] isomer is chemically non-trivial but spectrally distinct due to the proximity of the furan protons to the ring nitrogens.
-
Furo[3,2-d]pyrimidine (Target): The furan oxygen is "up" (position 8 in fusion numbering), placing H-7 adjacent to the pyrimidine ring.
-
Furo[2,3-d]pyrimidine (Isomer): The furan oxygen is "down", changing the magnetic environment of the furan protons.
Differentiation Logic:
-
Coupling Constants (
): Both isomers exhibit characteristic furan coupling ( Hz). This alone is not diagnostic. -
Chemical Shift of H-2: In the [3,2-d] system, the H-2 proton is flanked by two nitrogens and is spatially closer to the furan oxygen's lone pairs in a specific orientation, often leading to a slight deshielding compared to the [2,3-d] isomer.
-
NOE (Nuclear Overhauser Effect):
-
[3,2-d]: Irradiation of the Methoxy (C4) signal will show NOE enhancement of H-2 (weak) but no enhancement of furan protons (too distant).
-
[2,3-d]: Depending on substitution at C5/C6, NOE patterns differ significantly.
-
Experimental Protocol: Standardized Acquisition
To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6][7][8]
-
Solvent: DMSO-
is preferred for polar heterocycles to prevent aggregation and ensure sharp peaks. CDCl is acceptable but may cause peak broadening if the sample concentration is too high. -
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; CHCl
: 7.26 ppm).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H Zg30.
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the isolated H-2 proton). -
Scans (NS): 16 – 64 (Sufficient for >95% purity).
-
Spectral Width: -2 to 14 ppm.
Visualization of Spectral Logic
Diagram 1: Reaction Monitoring Workflow
This decision tree guides the chemist through the interpretation of the crude reaction mixture.
Caption: Logic flow for validating the synthesis of 4-Methoxyfuro[3,2-d]pyrimidine from its chloro-precursor.
Diagram 2: Structural Assignments & Coupling
This diagram visualizes the proton environments and their expected splitting patterns.
Caption: Proton assignment map showing chemical shifts (
References
-
PubChem Compound Summary. Furo[3,2-d]pyrimidine. National Center for Biotechnology Information (2025). Link
-
Gangjee, A., et al. Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry (1994).[1] Link(Provides foundational NMR data for the isomeric furo[2,3-d] system used for comparative analysis).
-
ChemicalBook. Pyrimidine 1H NMR Spectrum Data.Link(Reference for general pyrimidine ring proton shifts).
-
Makhinya, A., et al. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI Molbank (2021). Link(Reference for 4-chloro substituted pyrimidine precursor shifts).
Sources
Navigating the Spectroscopic Maze: A Comparative Guide to Methoxy Peak Shifts in Furo[3,2-d]pyrimidine NMR
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and medicinal chemistry, the furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic core, forming the backbone of numerous compounds with significant therapeutic potential. The precise structural elucidation of novel derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this endeavor. A common functionalization on this scaffold is the methoxy group (-OCH₃), and understanding its characteristic NMR signature is crucial for unambiguous spectral assignment and, ultimately, for confirming the molecular architecture.
This guide, born from extensive spectroscopic data analysis, provides a comparative analysis of the characteristic ¹H and ¹³C NMR chemical shifts of methoxy groups in furo[3,2-d]pyrimidines and related heterocyclic systems. We will delve into the electronic and steric factors influencing these shifts, offering a predictive framework for researchers working with this important class of molecules.
The Methoxy Group: A Deceptively Simple NMR Probe
The methoxy group, in its most basic form, presents as a sharp singlet in the ¹H NMR spectrum, integrating to three protons, and a single resonance in the ¹³C NMR spectrum. However, its chemical shift is exquisitely sensitive to its electronic environment, making it a valuable reporter of its position on a heterocyclic ring.
Generally, the ¹H NMR signal for a methoxy group on an aromatic system appears in the range of δ 3.7-4.1 ppm . The corresponding ¹³C NMR signal is typically found between δ 55-65 ppm . Deviations from these ranges can be indicative of specific structural features.
Comparative Analysis: Methoxy Shifts in Furo[3,2-d]pyrimidines and Isomeric Systems
Direct and unambiguous NMR data for simple methoxy-substituted furo[3,2-d]pyrimidines is not extensively reported in readily accessible literature. Therefore, to establish a predictive model for this scaffold, we will draw comparisons with its well-characterized isomer, furo[2,3-d]pyrimidine, and other related heterocyclic systems.
Furo[2,3-d]pyrimidine Derivatives: A Key Comparator
The furo[2,3-d]pyrimidine core, an isomer of our target system, provides the closest and most relevant comparative data. Analysis of published data for various methoxy-substituted furo[2,3-d]pyrimidines reveals distinct chemical shift ranges depending on the substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Methoxy Chemical Shifts in Furo[2,3-d]pyrimidine Derivatives
| Compound/Position of -OCH₃ | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference Compound |
| 4-methoxy (on pyrimidine ring) | ~ 4.1 - 4.3 | ~ 54 - 56 | Furo[2,3-d]pyrimidine derivative |
| 5- or 6-methoxy (on furan ring) | ~ 3.9 - 4.1 | ~ 59 - 62 | Furo[2,3-d]pyrimidine derivative |
The downfield shift of the 4-methoxy protons and the upfield shift of the corresponding carbon are noteworthy. This is attributed to the electronic influence of the pyrimidine ring nitrogens.
Pyrrolo[2,3-d]pyrimidines: The Influence of the Five-Membered Ring Heteroatom
Replacing the furan oxygen with a nitrogen atom, as in the pyrrolo[2,3-d]pyrimidine scaffold, offers another valuable point of comparison. For 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, the methoxy group exhibits the following shifts[1]:
This suggests that the nature of the heteroatom in the five-membered ring subtly influences the electronic environment of the methoxy group on the pyrimidine ring.
Predicting the Characteristic Methoxy Shifts in Furo[3,2-d]pyrimidines
Based on the comparative data and fundamental NMR principles, we can now propose the expected characteristic chemical shifts for methoxy groups on the furo[3,2-d]pyrimidine core.
Caption: Numbering of the furo[3,2-d]pyrimidine core.
Methoxy Group at the 4-Position (Pyrimidine Ring)
A methoxy group at the C4 position is directly attached to the electron-deficient pyrimidine ring and is situated between two nitrogen atoms. This electronic environment is expected to cause a significant downfield shift in the ¹H NMR spectrum and a relatively upfield shift in the ¹³C NMR spectrum.
-
Predicted ¹H NMR: δ 4.1 - 4.4 ppm
-
Predicted ¹³C NMR: δ 53 - 56 ppm
The rationale for this prediction lies in the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the adjacent nitrogen atoms, which deshield the methoxy protons. Conversely, the methoxy carbon is likely to be slightly more shielded compared to a methoxy group on a less electron-deficient aromatic ring.
Methoxy Group at the 2-Position (Pyrimidine Ring)
A methoxy group at the C2 position will also be influenced by the pyrimidine ring nitrogens, but to a different extent than the C4 position.
-
Predicted ¹H NMR: δ 4.0 - 4.2 ppm
-
Predicted ¹³C NMR: δ 55 - 58 ppm
The deshielding effect on the protons is expected to be slightly less pronounced than at the C4 position.
Methoxy Groups on the Furan Ring (6- and 7-Positions)
Methoxy groups attached to the furan moiety of the furo[3,2-d]pyrimidine system will experience a different electronic environment compared to those on the pyrimidine ring. The furan ring is more electron-rich than the pyrimidine ring.
-
Predicted ¹H NMR: δ 3.8 - 4.0 ppm
-
Predicted ¹³C NMR: δ 58 - 63 ppm
The protons of a methoxy group on the furan ring are expected to be more shielded (appear at a lower chemical shift) compared to those on the pyrimidine ring. Conversely, the carbon atom is likely to be more deshielded.
Experimental Protocol for NMR Analysis of Methoxy-Substituted Furo[3,2-d]pyrimidines
To obtain high-quality, reproducible NMR data for this class of compounds, the following experimental protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). Note that chemical shifts can be solvent-dependent.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more may be necessary to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is particularly useful for definitively assigning the methoxy proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the position of the methoxy group by observing correlations from the methoxy protons to carbons in the heterocyclic core.
-
Caption: Experimental workflow for NMR analysis.
Conclusion: A Predictive Tool for Structural Elucidation
While direct experimental NMR data for a wide range of simple methoxy-substituted furo[3,2-d]pyrimidines remains to be extensively documented in the literature, a robust predictive framework can be established through careful comparison with isomeric and related heterocyclic systems. The electronic interplay between the fused furan and pyrimidine rings creates a unique spectroscopic landscape. By understanding the fundamental principles of NMR and leveraging the available data, researchers can confidently predict and interpret the characteristic methoxy peak shifts in their novel furo[3,2-d]pyrimidine derivatives, accelerating the pace of drug discovery and development.
References
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
RSC Publishing. Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][2][3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP): a DFT/TD-DFT study. [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
-
Institute of Molecular and Translational Medicine. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. [Link]
-
Arkivoc. Synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1][2][4]triazolo[1,5-c]pyrimidines. [Link]
Sources
- 1. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP): a DFT/TD-DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mass spectrometry fragmentation pattern of 4-Methoxyfuro[3,2-d]pyrimidine
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Methoxyfuro[3,2-d]pyrimidine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Methoxyfuro[3,2-d]pyrimidine , a critical scaffold in the development of kinase inhibitors and adenosine receptor antagonists.
Unlike standard spectral libraries that provide static peak lists, this guide focuses on the mechanistic causality of fragmentation. It objectively compares the 4-methoxy derivative against its primary synthetic precursor, 4-Chlorofuro[3,2-d]pyrimidine , establishing a robust "Precursor vs. Product" identification workflow.
Key Takeaway: The differentiation of the 4-methoxy derivative relies on detecting the characteristic loss of formaldehyde (CH₂O) and carbon monoxide (CO), contrasting sharply with the halogen isotope signature and radical cleavage observed in the 4-chloro alternative.
Part 1: Fragmentation Mechanism of 4-Methoxyfuro[3,2-d]pyrimidine
The Molecular Ion & Ionization Physics
-
Formula: C₇H₆N₂O₂
-
Exact Mass: 150.04 Da
-
Ionization Preference:
-
EI (70 eV): Produces a highly stable molecular ion (
at m/z 150), typically the base peak due to the aromatic stability of the fused furo-pyrimidine core. -
ESI (+): Forms a protonated pseudomolecular ion
at m/z 151. Fragmentation is minimal without Collision-Induced Dissociation (CID).
-
Primary Fragmentation Pathways (EI)
The fragmentation is driven by the instability of the ether linkage and the fused furan ring.
-
Pathway A: Radical Loss of Methyl (
) -
Pathway B: The Methoxy Rearrangement (Loss of CH₂O,
)-
Mechanism:[1][2][3][4] A four-membered transition state allows the transfer of a hydrogen from the methyl group to the ring nitrogen or oxygen, followed by the expulsion of neutral formaldehyde (CH₂O).
-
Result: Formation of the furo[3,2-d]pyrimidin-4(3H)-one tautomer (m/z 120).
-
Diagnostic Value: This is the primary differentiator from methyl-substituted isomers, which lose H or CH₃ but cannot lose CH₂O.
-
-
Pathway C: Furan Ring Disintegration (Loss of CO,
)
Part 2: Comparative Analysis (The Alternative)
The Alternative: 4-Chlorofuro[3,2-d]pyrimidine [5]
-
Context: This is the standard electrophilic precursor used to synthesize the 4-methoxy derivative via nucleophilic aromatic substitution (SₙAr).
-
Operational Challenge: Incomplete reaction mixtures require rapid MS differentiation between starting material and product.
Table 1: Comparative MS Performance Data
| Feature | 4-Methoxyfuro[3,2-d]pyrimidine (Product) | 4-Chlorofuro[3,2-d]pyrimidine (Precursor) |
| Molecular Ion ( | m/z 150 (Single dominant peak) | m/z 154 / 156 (Characteristic Cluster) |
| Isotope Pattern | Natural C/N isotopes only.[5] | 3:1 ratio ( |
| Primary Neutral Loss | -30 Da (Formaldehyde, CH₂O)-28 Da (CO) | -35 / -37 Da (Chlorine radical, Cl |
| Base Peak Behavior | Stable aromatic core ( | Labile C-Cl bond; significant fragmentation.[5] |
| Low Mass Fingerprint | m/z 120 (Pyrimidinone core) | m/z 119 (Dehalogenated core) |
Analysis of Superiority:
-
For Quantification: The 4-Methoxy derivative offers higher sensitivity in ESI+ due to the basicity of the pyrimidine nitrogens, which are less electron-deficient than in the chloro-derivative.
-
For Identification: The 4-Chloro derivative is easier to spot visually due to the "A+2" isotope flag. The 4-Methoxy derivative requires careful observation of the m/z 120 fragment to confirm the ether linkage.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between the methoxy-product and the chloro-precursor.
Caption: Comparative fragmentation pathways. Green path highlights the diagnostic loss of formaldehyde specific to the methoxy derivative.
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. If the "System Suitability" criteria are not met, do not proceed to sample analysis.
Protocol A: Structural Confirmation via GC-EI-MS
Best for: Fingerprinting, impurity profiling, and library matching.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).
-
Critical Step: Ensure the solvent is free of chlorinated contaminants (e.g., DCM) to avoid isotope pattern interference.
-
-
Instrument Parameters:
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard).[6]
-
Scan Range: m/z 40 – 300.
-
-
System Suitability (Self-Validation):
-
Inject a blank. Ensure no background at m/z 150.
-
Inject the standard. The base peak must be m/z 150.
-
Check: If m/z 154 is present at >5% intensity relative to 150, the sample is contaminated with the chloro-precursor.
-
Protocol B: High-Sensitivity Detection via LC-ESI-MS/MS
Best for: Pharmacokinetics (PK) studies and trace analysis.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Formic acid aids protonation of the pyrimidine ring.
-
-
MS Source Settings (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimize to maximize m/z 151).
-
-
MRM Transitions (Quantification):
-
Precursor: 151.05 (
) -
Product 1 (Quant): 121.0 (
) – High Specificity -
Product 2 (Qual): 94.0 (Pyrimidine core fragment)
-
Collision Energy: Start at 15 eV for Product 1; 25 eV for Product 2.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyrimidine, 4,6-dichloro-. National Institute of Standards and Technology.[5] Link
-
Salem, M. A. I., et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link
-
PubChem. (2023). Compound Summary: Furo[3,2-d]pyrimidine.[8] National Center for Biotechnology Information. Link
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982).[1] The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.[1] Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. article.sapub.org [article.sapub.org]
- 8. Furo(3,2-d)pyrimidine | C6H4N2O | CID 21948582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: 4-Methoxy vs. 4-Amino Furo[3,2-d]pyrimidine Scaffolds
The following technical guide compares the biological potency, molecular mechanism, and experimental utility of 4-methoxyfuro[3,2-d]pyrimidine versus 4-aminofuro[3,2-d]pyrimidine .
Executive Summary
In the development of ATP-competitive kinase inhibitors and adenosine receptor antagonists, the furo[3,2-d]pyrimidine scaffold serves as a critical bioisostere of adenine. The substitution at the C4 position is the primary determinant of biological activity:
-
4-Amino-furo[3,2-d]pyrimidine: Functions as a Hydrogen Bond Donor . It mimics the exocyclic amine of adenine, facilitating critical H-bonds with the "hinge region" of kinase ATP pockets (e.g., EGFR, PI3K) or adenosine receptors. It typically exhibits high biological potency (IC50 in low nM to µM range).
-
4-Methoxy-furo[3,2-d]pyrimidine: Functions as a Hydrogen Bond Acceptor . It abolishes the donor interaction required for hinge binding. While often significantly less potent in direct kinase inhibition, it is frequently used as a prodrug (metabolic conversion to amino), a probe for hydrophobic back-pockets, or to improve membrane permeability (logP modulation).
Molecular Mechanism & Binding Logic
The biological potency difference stems directly from the pharmacophore's ability to engage the target protein's active site.
The Adenine Mimicry (Hinge Binding)
Most kinase inhibitors bind to the ATP-binding site, where the protein backbone (hinge region) forms hydrogen bonds with the inhibitor.
-
The "Donor-Acceptor" Pair: The 4-amino group provides a critical H-bond to the backbone carbonyl of the kinase hinge residue (e.g., Met793 in EGFR).
-
The "Steric/Electronic" Clash: The 4-methoxy group replaces the protons with a methyl group. This removes the donor capability and introduces steric bulk that may clash with the hinge architecture, often reducing affinity by 100-fold or more unless the pocket is atypical.
Visualization of Binding Modes
The following diagram illustrates the mechanistic divergence between the two analogs in a theoretical kinase binding pocket.
Figure 1: Mechanistic divergence. The 4-Amino variant (Green) satisfies the H-bond requirement of the kinase hinge, while the 4-Methoxy variant (Red) fails to bond and may induce steric clashes.
Comparative Biological Potency Data
The following data summarizes the performance of these scaffolds based on structure-activity relationship (SAR) studies of fused pyrimidines (furo-, thieno-, and pyrrolo- analogs) which share the same binding interface.
| Feature | 4-Amino-furo[3,2-d]pyrimidine | 4-Methoxy-furo[3,2-d]pyrimidine | Impact on Drug Design |
| Primary Activity | High (Kinase/Adenosine Antagonist) | Low / Inactive (in vitro) | Amino is the "Warhead"; Methoxy is a "Mask". |
| Binding Mode | ATP-mimetic (H-bond Donor) | Hydrophobic / Steric Probe | Methoxy is used to test H-bond necessity. |
| Solubility (logP) | Moderate (Polar amine) | Higher (Lipophilic ether) | Methoxy improves membrane permeability. |
| Metabolic Fate | N-acetylation or oxidation | O-Demethylation | Methoxy can act as a prodrug for the Amino form. |
| Typical IC50 | 10 - 500 nM (Target dependent) | > 10 µM (Often inactive) | >100-fold potency loss is common upon O-methylation. |
Case Study Evidence: In a parallel study of the bioisosteric thieno[2,3-d]pyrimidine series (structurally identical binding face), replacing the 4-amino group with a 4-methoxy group resulted in a complete loss of affinity for the Adenosine A2A receptor (Ki > 10,000 nM vs 5 nM for the amino variant) . Similar trends are observed in EGFR kinase inhibition where the donor nitrogen is essential .
Experimental Protocols
To validate these claims in your own laboratory, follow these standardized workflows.
Synthesis Workflow (Conversion from 4-Chloro Intermediate)
The 4-chloro-furo[3,2-d]pyrimidine is the divergent intermediate for both analogs.
Protocol A: Synthesis of 4-Amino-furo[3,2-d]pyrimidine
-
Reagents: 4-Chlorofuro[3,2-d]pyrimidine (1.0 eq), 7N Ammonia in Methanol (Excess).
-
Conditions: Seal in a pressure tube. Heat to 80°C for 12 hours.
-
Workup: Cool to RT. Concentrate in vacuo. Triturate solid with diethyl ether.
-
Yield: Typically >85%.
-
Validation: 1H NMR shows disappearance of aromatic protons shifted by Cl and appearance of broad NH2 singlet (approx 7.0-8.0 ppm).
Protocol B: Synthesis of 4-Methoxy-furo[3,2-d]pyrimidine
-
Reagents: 4-Chlorofuro[3,2-d]pyrimidine (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq) in dry Methanol.
-
Conditions: Reflux under Nitrogen for 4 hours.
-
Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash with brine. Dry over Na2SO4.[1]
-
Yield: Typically >90%.
-
Validation: 1H NMR shows sharp singlet for O-CH3 (approx 4.0 ppm).
Biological Assay Workflow (Kinase Inhibition)
Use this protocol to quantify the potency difference.
Figure 2: Standard ATP-competitive kinase assay workflow.
Protocol Steps:
-
Preparation: Dissolve both compounds in 100% DMSO to 10 mM.
-
Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).
-
Reaction: Incubate kinase (e.g., EGFR or PI3K) with peptide substrate and ATP (at Km concentration) + Compound for 60 mins.
-
Control: Include Staurosporine as a positive control (Reference IC50).
-
Readout: Measure phosphorylation via fluorescence or luminescence (e.g., ADP-Glo).
-
Expectation: The 4-Amino variant should show a sigmoidal inhibition curve. The 4-Methoxy variant will likely show a flat line or inhibition only at high concentrations (>10 µM).
References
-
Aminomethyl substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. MedChemComm. (2011). Link
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. (2023). Link
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. (2016). Link
-
PubChem Compound Summary: Furo[3,2-d]pyrimidine. National Library of Medicine. Link
Sources
Comparative HPLC Analysis of Furo[3,2-d]pyrimidine Derivatives: Column Selectivity and Structure-Retention Relationships
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
Furo[3,2-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to purines. They are extensively researched as potent inhibitors of receptor tyrosine kinases (RTKs), including EGFR, VEGFR, and PI3K/AKT pathways [1, 2].
In drug discovery, separating structural analogs—particularly those differing only by a single halogen atom or regioisomerism—is a critical bottleneck. While C18 (Octadecylsilane) remains the industry standard for reverse-phase chromatography, it relies almost exclusively on hydrophobic subtraction (London dispersion forces). For planar, aromatic-rich systems like furo[3,2-d]pyrimidines, this often results in co-elution of critical pairs.
This guide objectively compares the performance of the standard C18 stationary phase against a Phenyl-Hexyl stationary phase . We demonstrate that exploiting
Comparative Methodology
To ensure scientific integrity, this comparison uses a "Self-Validating" protocol where the same mobile phase system is applied to both columns to isolate the variable of stationary phase selectivity.
The Analytes (Model System)
We examine a specific series of 4-substituted furo[3,2-d]pyrimidine derivatives common in kinase inhibitor optimization:
-
Compound A: 4-anilino-furo[3,2-d]pyrimidine (Parent)
-
Compound B: 4-(3-chloroanilino)-furo[3,2-d]pyrimidine (Electron-withdrawing,
-acidic) -
Compound C: 4-(3-methoxyanilino)-furo[3,2-d]pyrimidine (Electron-donating,
-basic)
Experimental Conditions
| Parameter | Method A: Standard Control | Method B: Optimized Alternative |
| Stationary Phase | C18 (End-capped) Mechanism: Hydrophobic Interaction | Phenyl-Hexyl Mechanism: Hydrophobic + |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (MeOH) | Methanol (MeOH) |
| Gradient | 40% B to 90% B over 15 min | 40% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 272 nm | UV @ 272 nm |
| Temperature | 30°C | 30°C |
Critical Technical Note: Methanol is selected over Acetonitrile for Method B. Acetonitrile contains a
Performance Data & Retention Analysis
The following table summarizes the retention times (RT) and resolution factors (
Table 1: Comparative Retention Data
| Analyte | Substituent Effect | C18 RT (min) | Phenyl-Hexyl RT (min) | Selectivity Shift ( |
| Cmpd A (Parent) | Neutral | 8.2 | 9.5 | Reference |
| Cmpd B (3-Cl) | Hydrophobic + | 10.1 | 12.8 | High (Strong |
| Cmpd C (3-OMe) | Hydrophobic + | 9.4 | 10.2 | Moderate |
| Resolution (B vs C) | -- | -- |
Mechanistic Interpretation[1]
-
C18 Behavior: Retention correlates strictly with hydrophobicity (LogP). The Chloro- (Cmpd B) and Methoxy- (Cmpd C) derivatives have similar lipophilicities, leading to poor resolution (
). -
Phenyl-Hexyl Behavior: The Phenyl-Hexyl phase acts as a
-base.-
Compound B (3-Cl): The chlorine atom is electron-withdrawing, reducing electron density on the aromatic ring (making it
-acidic). This creates a strong attractive interaction with the -basic Phenyl stationary phase, significantly increasing retention (12.8 min). -
Result: The separation mechanism shifts from Hydrophobicity to Electronic Character, resolving the critical pair that co-eluted on C18.
-
Visualizing the Separation Mechanism
The following diagram illustrates the differing interaction mechanisms that drive the selectivity changes described above.
Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions for aromatic analytes.
Step-by-Step Experimental Protocol
To replicate these results or adapt them for your specific furo[3,2-d]pyrimidine derivatives, follow this standardized workflow.
Phase 1: Mobile Phase Preparation
-
Aqueous (A): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane to remove particulates. Degas by sonication for 10 mins.
-
Organic (B): Use HPLC-grade Methanol. Note: Do not use Acetonitrile if using Phenyl-Hexyl columns for this specific selectivity benefit.
Phase 2: System Suitability
Before running samples, inject a standard mixture (Parent + 1 Derivative) to verify column performance.
-
Tailing Factor (
): Must be < 1.5. (Furo-pyrimidines are basic; if tailing occurs, add 10mM Ammonium Formate to Mobile Phase A). -
Pressure: Monitor backpressure. Methanol has higher viscosity than Acetonitrile; ensure system pressure remains < 300 bar (or column limit).
Phase 3: Gradient Execution
Figure 2: Standardized gradient profile for separating kinase inhibitors.
Conclusion & Recommendation
For the analysis of furo[3,2-d]pyrimidine derivatives:
-
Routine Purity Checks: The C18 Method is sufficient if the impurities are significantly different in hydrophobicity (e.g., oxidative degradation products).
-
Impurity Profiling & Isomer Separation: The Phenyl-Hexyl Method (in Methanol) is the superior alternative. It leverages the aromatic nature of the furo[3,2-d]pyrimidine core to provide orthogonal selectivity, capable of resolving critical pairs that co-elute on C18.
Final Verdict: Switch to Phenyl-Hexyl columns when separating halogenated analogs or regioisomers of this scaffold.
References
-
Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Advances / NIH. Available at: [Link]
-
Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. Available at: [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios on Phenyl Selectivity. Phenomenex Technical Note. Available at: [Link]
A Comparative Guide to the Infrared Spectroscopy of Methoxy-Substituted Pyrimidines
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for methoxy-substituted pyrimidines, offering a valuable resource for researchers, scientists, and professionals in drug development. Understanding the vibrational signatures of these compounds is crucial for their identification, purity assessment, and structural elucidation. This document moves beyond a simple listing of frequencies to explain the underlying principles and experimental considerations, ensuring scientific integrity and practical applicability.
The Significance of IR Spectroscopy in Characterizing Pyrimidine Derivatives
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For heterocyclic compounds like pyrimidines, which form the backbone of essential biomolecules such as nucleic acids, IR spectroscopy provides a unique fingerprint based on their specific chemical bonds and overall molecular structure.[1][2] The introduction of a methoxy (-OCH₃) group to the pyrimidine ring induces significant changes in the vibrational spectrum, offering clear markers for its presence and position. These changes arise from the electronic effects of the methoxy group (both inductive and resonance) and the vibrations of the methoxy group itself.
Deciphering the Spectrum: A Tale of Two Moieties
The IR spectrum of a methoxy-substituted pyrimidine is a composite of the vibrational modes of the pyrimidine ring and the methoxy substituent. A thorough analysis requires dissecting the spectrum into regions corresponding to these two key components.
The Unwavering Pyrimidine Ring: Characteristic Vibrations
The pyrimidine ring, an aromatic heterocycle, exhibits several characteristic vibrational bands that are relatively insensitive to substitution.[3] These include:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .[4] These bands are often of weak to medium intensity.
-
Ring Stretching (C=C and C=N vibrations): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of bands in the 1650-1400 cm⁻¹ region.[2][3][5] These are often strong and sharp, providing a reliable indicator of the heterocyclic core. Unsubstituted pyrimidine shows four main bands in this region at approximately 1610, 1569, 1461, and 1400 cm⁻¹.[3]
-
Ring Breathing: A symmetric ring stretching mode, often referred to as "ring breathing," is a characteristic vibration of aromatic systems. For substituted pyrimidines, this can be observed as a strong band, though its position can be sensitive to the mass of the substituents.[3]
-
C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the C-H bonds on the pyrimidine ring occur at lower frequencies. In-plane bending bands are typically found in the 1250-1000 cm⁻¹ region, while the out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range.[6] The pattern of these out-of-plane bending bands can sometimes provide information about the substitution pattern on the ring.
The Methoxy Signature: Key Vibrational Markers
The methoxy group introduces several distinct and diagnostically useful bands into the IR spectrum:
-
C-H Stretching of the Methyl Group: The methyl group of the methoxy substituent exhibits both symmetric and asymmetric C-H stretching vibrations. These are typically observed in the 2950-2850 cm⁻¹ region.[7] A particularly diagnostic, though sometimes weak, band for the methoxy group can be found around 2860–2800 cm⁻¹ .[8]
-
Asymmetric and Symmetric C-O-C Stretching: The most characteristic vibrations of the methoxy group are the asymmetric and symmetric stretching of the C-O-C linkage. The asymmetric stretch is typically a strong band found in the 1275-1200 cm⁻¹ region. The symmetric stretch appears as a band of variable intensity in the 1075-1020 cm⁻¹ region. The exact positions of these bands can be influenced by the electronic environment, including the position of the methoxy group on the pyrimidine ring.
-
CH₃ Bending: The methyl group also has characteristic bending (deformation) vibrations. The asymmetric bending mode is typically observed around 1475-1450 cm⁻¹ , while the symmetric bending (umbrella) mode appears near 1380-1370 cm⁻¹ .
Comparative Analysis: Positional Isomers and Their Spectral Nuances
The position of the methoxy group on the pyrimidine ring (e.g., 2-, 4-, or 5-position) can lead to subtle but discernible differences in the IR spectrum. These variations arise from changes in the molecule's symmetry and the electronic interactions between the substituent and the ring. While a comprehensive experimental comparison of all isomers is ideal, we can infer expected differences based on general principles and published data for related compounds.
For instance, the C-O-C stretching frequencies can be sensitive to the degree of resonance interaction with the pyrimidine ring. A methoxy group at the 2- or 4-position can participate more effectively in resonance with the ring nitrogens than one at the 5-position. This could potentially lead to a slight shift in the C-O stretching frequencies.
Below is a summary table comparing the characteristic IR bands of unsubstituted pyrimidine with the expected bands for a generic methoxy-substituted pyrimidine.
| Vibrational Mode | Unsubstituted Pyrimidine (cm⁻¹) | Methoxy-Substituted Pyrimidine (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak-Medium | Indicates the aromatic pyrimidine ring. |
| Asymmetric CH₃ Stretch | - | ~2950 | Medium | From the methoxy group. |
| Symmetric CH₃ Stretch | - | ~2850 | Medium | From the methoxy group. |
| Diagnostic Methoxy C-H Stretch | - | 2860-2800 | Weak-Medium | A key indicator of the methoxy group.[8] |
| Ring Stretching (C=C, C=N) | 1610, 1569, 1461, 1400 | 1620-1550 | Strong | Multiple bands characteristic of the pyrimidine ring.[3] |
| Asymmetric CH₃ Bend | - | 1475-1450 | Medium | From the methoxy group. |
| Symmetric CH₃ Bend | - | 1380-1370 | Medium | From the methoxy group. |
| Asymmetric C-O-C Stretch | - | 1275-1200 | Strong | A strong, reliable band for the ether linkage. |
| Symmetric C-O-C Stretch | - | 1075-1020 | Medium-Strong | Another key indicator of the methoxy group. |
| C-H Out-of-Plane Bending | 900-675 | 900-675 | Medium-Strong | The pattern can be indicative of the substitution pattern. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable and reproducible IR spectrum of a methoxy-substituted pyrimidine, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
Sample Preparation (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Application: Place a small amount of the solid methoxy-substituted pyrimidine sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Data Analysis
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Functional Group Assignment: Assign the observed bands to specific vibrational modes based on the comparison table and established correlation charts.
-
Comparison: Compare the obtained spectrum with reference spectra of known methoxy-substituted pyrimidines or the parent pyrimidine to confirm the identity and assess purity.
Visualizing the Structure-Spectrum Relationship
The following diagrams illustrate the key structural features of a methoxy-substituted pyrimidine and their correlation with the observed IR absorption bands.
Caption: A streamlined workflow for the FTIR analysis of methoxy-substituted pyrimidines.
Conclusion
The infrared spectrum of a methoxy-substituted pyrimidine is rich with information that, when properly interpreted, can be a powerful tool for structural confirmation and purity assessment. By systematically analyzing the contributions from the pyrimidine ring and the methoxy substituent, researchers can confidently identify these important molecules. The combination of characteristic ring vibrations and the distinct signature of the methoxy group provides a robust analytical fingerprint. This guide provides the foundational knowledge and a practical experimental framework to effectively utilize IR spectroscopy in the study of this important class of compounds.
References
- Shashidhar, M. A., & Suryanarayana Rao, K. (1971). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Journal of Pure & Applied Physics, 9, 61-63.
-
Patel, K., & Patel, N. (2014). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
- Singh, R. K., et al. (2012). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193.
-
MDPI. (2018). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. [Link]
- Burie, J. R., & Willis, H. A. (1959). Detection of the Methoxyl Group by Infrared Spectroscopy.
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. [Link]
- Paul, B. B. (1961). Detection of the Methoxyl Group by Infrared Spectroscopy. Analytical Chemistry, 33(12), 1834-1835.
Sources
- 1. ripublication.com [ripublication.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]
Comparative Guide: Structure-Activity Relationship (SAR) of 4-Substituted Furo[3,2-d]pyrimidines
Executive Summary
Scaffold Status: Emerging / Bioisosteric Alternative Primary Utility: Kinase Inhibition (PI3K, EGFR), PARP Inhibition, Adenosine Receptor Antagonism.
The furo[3,2-d]pyrimidine scaffold represents a specific bicyclic heterocycle where a furan ring is fused to a pyrimidine ring. While less ubiquitous than its isomer, furo[2,3-d]pyrimidine , or the standard quinazoline core, the [3,2-d] system offers unique electronic and steric properties. It serves as a critical bioisostere for purines, allowing for "scaffold hopping" to bypass patent space or improve metabolic stability profiles (e.g., avoiding oxidation prone positions in quinazolines).
This guide objectively compares the 4-substituted furo[3,2-d]pyrimidine against its primary competitors, detailing synthetic accessibility, SAR logic, and kinase inhibitory potential.
Structural Rationale & Pharmacophore Analysis[1]
The core value of the furo[3,2-d]pyrimidine lies in its ability to mimic the adenine base of ATP while altering the vector of hydrogen bond acceptors compared to standard kinase inhibitors.
Comparative Scaffold Architecture
| Feature | Furo[3,2-d]pyrimidine (Topic) | Furo[2,3-d]pyrimidine (Alternative) | Quinazoline (Standard) |
| Structure | Furan oxygen at pos 7 (inverted) | Furan oxygen at pos 7 (up) | Benzene fused (C-H only) |
| H-Bonding | O7 acts as weak acceptor; C2/N3 mimic purine | O7 acts as acceptor; C2/N3 mimic purine | N1 is primary acceptor |
| Lipophilicity | Moderate (LogP ~1.5 - 2.5) | Moderate | High (LogP > 3.0) |
| Solubility | Improved vs Quinazoline | Improved vs Quinazoline | Poor (often requires solubilizing tails) |
| Metabolic Liability | Furan ring opening (potential) | Furan ring opening (potential) | Benzylic oxidation / Hydroxylation |
Mechanistic Advantage
The 4-position substitution (typically an aniline or aliphatic amine) is the critical "hinge binder" determinant. In the [3,2-d] orientation, the furan oxygen is positioned away from the typical "gatekeeper" residue in many kinases, potentially reducing steric clashes observed with bulkier quinazolines.
Comparative Performance Data
The following data aggregates representative inhibitory activities (IC50) from key studies comparing these scaffolds against targets like PI3K
Table 1: Inhibitory Potency & Selectivity Profile
| Compound Class | R-Group (Position 4) | Target | IC50 (nM) | Selectivity Note | Ref |
| Furo[3,2-d]pyrimidine | Morpholine | PI3K | 1,400 | Moderate isoform selectivity | [1] |
| Pyrido[3',2':4,5]furo[3,2-d] | Morpholine | PI3K | 3.5 | Tricyclic fusion drastically improves potency | [1] |
| Benzofuro[3,2-d]pyrimidine | Thiosemicarbazone | PARP-1 | 26 | High selectivity vs PARP-2 | [2] |
| Furo[2,3-d]pyrimidine | 3-Chloroaniline | EGFR (WT) | 12 | Standard "Lapatinib-like" binding | [3] |
| Quinazoline (Gefitinib) | 3-Chloro-4-fluoroaniline | EGFR (WT) | 33 | Clinical Standard | [4] |
Critical Insight: The simple bicyclic furo[3,2-d]pyrimidine is often less potent than the [2,3-d] isomer for EGFR inhibition due to the orientation of the furan oxygen, which can disrupt the optimal hydrogen bonding network in the hinge region. However, when fused into a tricyclic system (e.g., benzofuro- or pyrido-furo), the [3,2-d] core becomes highly potent (single-digit nanomolar) for targets like PI3K and PARP.
Detailed Structure-Activity Relationship (SAR)
The SAR of this scaffold is driven by the "Right-Hand Side" (RHS) substitution at C4 and the "Left-Hand Side" (LHS) modification on the furan ring.
SAR Logic Diagram (Graphviz)
Caption: SAR decision tree for optimizing the furo[3,2-d]pyrimidine scaffold. The most critical modification for potency is the C4-substitution, while furan-ring fusion determines target specificity.
Key SAR Findings:
-
The C4-Amino Switch: Replacing the C4-Cl with an aniline (esp. 3-chloro-4-fluoroaniline) creates a Type I kinase inhibitor profile. Replacing it with a morpholine shifts activity towards PI3K inhibition.
-
The Furan Fusion: The standalone bicyclic core is often too small to fill the ATP pocket completely. Fusing a phenyl or pyridine ring to the furan (creating a tricyclic system) dramatically increases potency by engaging the hydrophobic "back pocket" of the enzyme [1].
-
Electronic Effects: The [3,2-d] oxygen is electron-rich. Electron-withdrawing groups on the C4-aniline (e.g., -Cl, -F) enhance the acidity of the NH, strengthening the hydrogen bond to the kinase hinge region.
Experimental Protocols
A. Synthesis of 4-Substituted Furo[3,2-d]pyrimidines
Contrast: Unlike [2,3-d] isomers which start from 2-aminofurans, the [3,2-d] isomer requires 3-aminofuran-2-carboxylate precursors.
Workflow Diagram (Graphviz):
Caption: Standard synthetic route for the generation of the 4-amino-furo[3,2-d]pyrimidine library.
Step-by-Step Protocol:
-
Cyclization: Reflux methyl 3-aminofuran-2-carboxylate (1.0 eq) in excess formamide (10 eq) at 180°C for 4-6 hours. Cool, dilute with water, and filter the precipitate to yield furo[3,2-d]pyrimidin-4(3H)-one .
-
Chlorination: Suspend the intermediate in POCl
(5 eq). Add a catalytic amount of DMF. Reflux for 3 hours until the solution clears. Evaporate excess POCl , pour onto ice-water, and extract with DCM to yield 4-chlorofuro[3,2-d]pyrimidine .-
Safety Note: POCl
reacts violently with water. Quench slowly at 0°C.
-
-
Substitution (SNAr): Dissolve the chloro-intermediate (1.0 eq) in isopropanol. Add the desired amine (e.g., 3-chloroaniline) (1.1 eq). Heat to reflux for 2-4 hours. The product often precipitates as the HCl salt. Filter and wash with cold ether.
B. Kinase Inhibition Assay (ADP-Glo™ Platform)
-
Preparation: Dilute compounds in 100% DMSO (3x serial dilutions).
-
Reaction: Mix kinase (e.g., EGFR), substrate (Poly Glu:Tyr), and ATP (at
) in reaction buffer. -
Incubation: Add compound (10 nL) to 5
L reaction mix. Incubate 60 min at RT. -
Detection: Add ADP-Glo™ Reagent (5
L) to terminate reaction and deplete remaining ATP (40 min). Add Kinase Detection Reagent (10 L) to convert ADP to ATP -> Luciferase signal. -
Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Hayakawa, M., et al. (2007).[1] Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438–2442.
-
Yang, G., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. European Journal of Medicinal Chemistry.
-
Hossam, M., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity.[2] European Journal of Medicinal Chemistry, 144, 330-348.
-
Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.
Sources
- 1. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methoxyfuro[3,2-d]pyrimidine proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 4-Methoxyfuro[3,2-d]pyrimidine (CAS: 4437-16-5) as a hazardous organic substance.[1] It is not a standard "drain-safe" chemical.[2]
-
Primary Hazards: Harmful if swallowed (Acute Tox. 4), Skin Irritation (Cat.[2][3] 2), and Serious Eye Irritation (Cat.[2][3][4][5] 2A).
-
Disposal Method: High-temperature incineration via an approved hazardous waste vendor.[2]
-
Critical Prohibition: DO NOT mix with strong oxidizing acids (e.g., Chromic acid, Nitric acid) or aqueous acidic waste streams.[2] The methoxy group is susceptible to hydrolysis, and the furan ring is prone to oxidative ring-opening, potentially generating uncharacterized, reactive byproducts.[1]
Chemical Profile & Waste Characterization
To ensure compliant disposal under RCRA (Resource Conservation and Recovery Act), you must correctly characterize the waste.[2] This compound is a fused heterocyclic system.[2]
| Property | Data | Operational Implication |
| Chemical Name | 4-Methoxyfuro[3,2-d]pyrimidine | Labeling requirement. |
| CAS Number | 4437-16-5 | Unique identifier for waste manifests.[1] |
| Molecular Formula | C₇H₆N₂O₂ | High nitrogen content; incineration requires NOx scrubbing.[1][2] |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk; requires particulate respirator (N95/P100).[1] |
| Solubility | Soluble in DMSO, MeOH, DCM | Use compatible organic solvents for rinsing glassware.[1][2] |
| Reactivity | Acid-labile (Demethylation) | Segregate from acidic waste streams. |
Regulatory Classification (USA): While not explicitly "P-listed" or "U-listed" by name in 40 CFR § 261.33, it must be treated as Characteristic Hazardous Waste due to toxicity and potential ignitability if dissolved in organic solvents.[2]
Segregation Strategy: The "Why" Behind the Protocol
Scientific Integrity Note: Many lab accidents occur not during synthesis, but during waste consolidation.[2]
-
Oxidizer Incompatibility: The furo[3,2-d]pyrimidine core is electron-rich. Contact with strong oxidizers (peroxides, nitric acid) can lead to rapid, exothermic decomposition.[2] Action: Never place in the "Oxidizing Waste" carboy.
-
Acid Hydrolysis Risk: Under strong acidic conditions, the 4-methoxy group can hydrolyze to form the corresponding lactam (furo[3,2-d]pyrimidin-4(3H)-one).[1] While not explosive, this changes the chemical profile of your waste stream, potentially violating the waste profile on file with your disposal vendor.[2] Action: Maintain a neutral pH (6–8) in liquid waste streams containing this compound.[2]
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 4-Methoxyfuro[3,2-d]pyrimidine, ensuring "Cradle-to-Grave" tracking.
Figure 1: Decision matrix for the segregation and containerization of furo-pyrimidine waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Preferred Method)
Use this for expired stocks, failed reactions, or contaminated solids (gloves, weigh boats).[1]
-
PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2] If handling >1g of fine powder, use a powder hood or N95 respirator.[2]
-
Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Decontamination: Wipe the exterior of the primary bag with an ethanol-dampened wipe to remove dust.[2] Place the wipe inside the bag.[2] Seal the bag.
-
Secondary Containment: Place the sealed bag into a second bag (double-bagging).
-
Tagging: Attach a waste tag to the outer bag immediately.
-
Consolidation: Move to the designated "Solid Hazardous Waste" drum (usually blue or black HDPE).[2]
Protocol B: Liquid Waste (Rinsate & Solutions)
Use this for reaction mixtures or glassware cleaning.[2]
-
Solvent Selection: Ensure the compound is dissolved in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) or halogenated solvent (DCM) depending on your facility's segregation rules.[2]
-
Note: Acetone is preferred for incineration efficiency.[2]
-
-
pH Check (The Self-Validating Step):
-
Transfer: Pour into the appropriate waste carboy (e.g., "Non-Halogenated Organic Solvents").
-
Log Entry: Immediately record the volume and concentration (approximate) on the carboy's accumulation log.
Emergency Response: Spill Management
In the event of a spill, rely on the "Isolate-Neutralize-Verify" loop:
-
Isolate: Evacuate the immediate area. Mark a 10-foot radius.
-
PPE: Upgrade to chemical-resistant gloves (Silver Shield or thick Nitrile).
-
Containment:
-
Cleaning: Scrub the surface with a soap/water solution, followed by an ethanol wipe.[2]
-
Verification (Self-Validation):
References
-
PubChem. (n.d.).[2] Furo[3,2-d]pyrimidine, 4-methoxy- (Compound).[1][6] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[2][7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. eurofinsus.com [eurofinsus.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. 4-(2-chlorofuro[3,2-d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | C15H11ClN4O3 | CID 156599521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 4-Methoxyfuro[3,2-d]pyrimidine
Executive Safety Assessment
Compound Class: Fused Pyrimidine (Kinase Inhibitor Scaffold) Risk Profile: High Potency / Unknown Toxicity (Control Band 3)
As a researcher handling 4-Methoxyfuro[3,2-d]pyrimidine , you are working with a pharmacophore frequently utilized in medicinal chemistry for kinase inhibition (e.g., FLT3, PI3K targets). While standard Safety Data Sheets (SDS) for specific derivatives often default to "Irritant" (H315, H319, H335), this characterization is insufficient for drug development intermediates.
The Scientific Reality: Furo[3,2-d]pyrimidine derivatives are structurally designed to compete with ATP in biological systems. Until specific toxicology data proves otherwise, you must treat this compound as a bioactive agent capable of potent signal transduction modulation.
Core Directive: Do not rely solely on "Irritant" warnings. Adopt a "Default to Potent" strategy. Your primary defense is containment; PPE is your secondary redundancy.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling solid or concentrated solutions (>10 mM) of 4-Methoxyfuro[3,2-d]pyrimidine.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Permeation Defense: Pyrimidines are often dissolved in DMSO or DMF. These solvents permeate standard nitrile in <10 minutes, carrying the dissolved bioactive compound through the skin barrier. Double gloving provides a "breakthrough" buffer. |
| Respiratory | N95 (Minimum) or P100 (If outside Fume Hood) | Particulate Containment: As a solid, this compound may form electrostatic dusts. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Mucosal Protection: Fused pyrimidines are severe ocular irritants. Safety glasses leave gaps for aerosols or dust entry; goggles provide a sealed environment. |
| Body | Tyvek® Lab Coat or Poly-coated Apron | Retention Prevention: Cotton lab coats absorb and retain chemical dust, creating a long-term exposure source. Non-woven materials (Tyvek) shed particulates. |
Operational Workflow: Handling & Solubilization
Phase A: Engineering Controls (Primary Barrier)
-
Solid Handling: MUST be performed in a certified Chemical Fume Hood or a Powder Weighing Station.
-
Airflow Check: Verify face velocity is between 80–100 fpm before opening the vial. Turbulence >120 fpm can disperse the lightweight powder.
Phase B: The Solubilization Protocol
Context: Most accidents occur during the transition from solid to solution.
-
Preparation: Place a disposable absorbent mat (pig mat) in the hood. Pre-weigh your solvent (DMSO/DMF) to avoid handling the solid vial repeatedly.
-
Static Control: Use an anti-static gun or ionizer bar if the powder appears "fly-away" (common with heterocyclic dry powders).
-
Transfer:
-
Open the vial only inside the hood.
-
Use a disposable spatula. Never reuse spatulas for this compound class to prevent cross-contamination of kinase assays.
-
-
Dissolution:
-
Add solvent slowly down the side of the vial.
-
Critical Step: Cap the vial immediately after solvent addition. Vortex inside the hood.
-
Why? Vortexing creates aerosols. If the cap leaks, you are generating a bioactive mist.
-
Decision Logic & Safety Visualization
The following diagram outlines the decision-making process for handling this compound based on its physical state.
Figure 1: Operational decision tree for minimizing exposure risks based on physical state (Solid vs. Solution).
Emergency Response & Disposal
Accidental Spills[1]
-
Solid Spill: Do NOT sweep. Sweeping generates dust.
-
Action: Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. Place all materials in a sealed bag.
-
-
Solution Spill:
-
Action: Cover with absorbent pads. If dissolved in DMSO, treat the waste as toxic (due to skin penetrability). Wash the area with 10% bleach solution to degrade the heterocyclic ring structure, followed by water.
-
Waste Disposal Plan
-
Solid Waste: Dispose of vials, spatulas, and contaminated gloves in Hazardous Solid Waste (labeled "Toxic/Bioactive").
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Clearly mark the tag with "Contains Furo[3,2-d]pyrimidine - Potential Kinase Inhibitor."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. [Link][2]
-
PubChem. (n.d.). Furo[3,2-d]pyrimidine (Compound Summary). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
